2,6-Dibromo-4-nitrophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2585. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHYZUAQCSHXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059191 | |
| Record name | 2,6-Dibromo-4-nitrophenol | |
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Molecular Weight |
296.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-28-5 | |
| Record name | 2,6-Dibromo-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,6-dibromo-4-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIBROMO-4-NITROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2585 | |
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| Record name | Phenol, 2,6-dibromo-4-nitro- | |
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| Record name | 2,6-Dibromo-4-nitrophenol | |
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| Record name | 2,6-dibromo-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.495 | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,6-Dibromo-4-nitrophenol (CAS Number: 99-28-5)
This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and biological activities of this compound. The information is intended to support research, development, and application of this compound in various scientific fields.
Physicochemical Properties
This compound is a yellow crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below. It is sparingly soluble in water but demonstrates solubility in organic solvents such as ethanol and acetone.[1]
| Property | Value | Reference(s) |
| CAS Number | 99-28-5 | [2] |
| Molecular Formula | C₆H₃Br₂NO₃ | [3][4] |
| Molecular Weight | 296.9 g/mol | [3] |
| Appearance | Yellow crystalline powder | [1][3] |
| Melting Point | 139-147 °C (may decompose) | [1][2][3][4][5] |
| Boiling Point | ~297.8 °C (Predicted) | [6] |
| pKa | ~3.67 (Predicted) | [6] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [1] |
| InChI Key | WBHYZUAQCSHXCT-UHFFFAOYSA-N | [7] |
Toxicological and Safety Data
This compound is classified as harmful and requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8] When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx) and bromide (Br⁻).[1]
| Hazard Type | GHS Classification & Statements | Reference(s) |
| Acute Toxicity (Oral) | Category 4; H302: Harmful if swallowed | [8][9] |
| Acute Toxicity (Dermal) | Category 4; H312: Harmful in contact with skin | [8][9] |
| Acute Toxicity (Inhalation) | Category 4; H332: Harmful if inhaled | [8][9] |
| Skin Corrosion/Irritation | Category 2; H315: Causes skin irritation | [8] |
| Eye Damage/Irritation | Category 2; H319: Causes serious eye irritation | [8] |
| Aquatic Toxicity | H401: Toxic to aquatic life | [10] |
Experimental Protocols
Synthesis: Dibromination of p-Nitrophenol
This protocol is adapted from the established method published in Organic Syntheses.[11] It details the preparation of this compound via the electrophilic bromination of p-nitrophenol.
Materials:
-
p-Nitrophenol (2 moles, 278 g)
-
Glacial Acetic Acid (1530 cc total)
-
Bromine (4.7 moles, 750 g or 240 cc)
-
Cold Water
-
50% Aqueous Acetic Acid
Equipment:
-
5-L round-bottomed flask
-
Liquid-sealed mechanical stirrer
-
Dropping funnel
-
Gas trap apparatus
-
Steam bath
-
19-cm Büchner funnel
-
Vacuum desiccator or oven (40–60°C)
Procedure:
-
Dissolve 278 g (2 moles) of p-nitrophenol in 830 cc of glacial acetic acid within the 5-L round-bottomed flask, equipped with a stirrer, dropping funnel, and gas trap.
-
Prepare a solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid.
-
At room temperature, add the bromine solution dropwise to the p-nitrophenol solution over the course of three hours with continuous stirring. Hydrogen bromide gas will be evolved and should be directed to the gas trap.
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes.
-
Warm the mixture on a steam bath to an internal temperature of approximately 85°C for one hour to drive off excess bromine.
-
Remove the final traces of bromine by passing a stream of air through the reaction mixture.
-
Add 1.1 L of cold water to the mixture and stir until cool to facilitate crystallization and prevent caking.
-
Allow the mixture to stand overnight in an ice bath to maximize product precipitation.
-
Collect the pale yellow crystalline product by vacuum filtration using the Büchner funnel.
-
Wash the collected crystals first with 500 cc of 50% aqueous acetic acid, followed by a thorough wash with water.
-
Dry the product in an oven at 40–60°C or in a vacuum desiccator over sodium hydroxide. The typical yield is 96–98%.[11]
Purification: Recrystallization
The synthesized product can be purified by recrystallization to remove residual starting materials and byproducts.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot solvent, such as aqueous ethanol or 50% aqueous acetic acid.[1][5]
-
Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified crystals.
-
Collect the crystals via vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum over a desiccant like NaOH.[1][5]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for analyzing the purity of this compound and for pharmacokinetic studies.
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., Newcrom R1).
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.
-
Detection: UV-Vis detector at an appropriate wavelength.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities.
Mechanism of Action and Biological Pathways
This compound is recognized for its utility as a biocide in water treatment and as an active component in some pesticides.[1] Its broad antimicrobial and pesticidal effects are attributed to a general disruption of cellular and physiological processes in target organisms.[1]
General Antimicrobial Action
As a substituted phenol, its mechanism of action likely involves several non-specific interactions that contribute to its biocidal properties. These can include:
-
Membrane Disruption: Interaction with the lipid bilayer of microbial cell membranes, altering fluidity and permeability, leading to leakage of intracellular components.
-
Protein Denaturation: The phenolic hydroxyl group can form hydrogen bonds with proteins, disrupting their native conformation and inactivating essential enzymes.
-
Oxidative Stress: Similar to other nitroaromatic compounds, it may interfere with cellular respiration and lead to the generation of reactive oxygen species (ROS), causing damage to DNA, proteins, and lipids.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of this compound by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allbiopharm.com [allbiopharm.com]
- 9. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. GSRS [gsrs.ncats.nih.gov]
physical and chemical properties of 2,6-Dibromo-4-nitrophenol
An In-depth Technical Guide to 2,6-Dibromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (CAS No. 99-28-5). The information presented herein is intended for professionals in research and development, offering detailed data, experimental protocols, and visual workflows to support scientific endeavors.
Core Physical and Chemical Properties
This compound is a yellow crystalline powder.[1] Its molecular structure consists of a phenol ring substituted with two bromine atoms at positions 2 and 6, and a nitro group at position 4.[1] The compound is sparingly soluble in water but shows solubility in organic solvents like ethanol and acetone.[1]
Quantitative Data Summary
The following table summarizes the key quantitative .
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Br₂NO₃ | [1][2][3][4][5] |
| Molecular Weight | 296.90 g/mol | [1][3][4][5][6] |
| Melting Point | 138-141 °C (decomposes) | [3][7] |
| 145 °C (decomposes) | [2][8][9][10] | |
| 155-157 °C | [1] | |
| Boiling Point (Predicted) | 297.8 ± 40.0 °C | [2][8][10] |
| pKa (Predicted) | 3.67 ± 0.44 | [1][2][8] |
| Density (Rough Estimate) | 2.3436 g/cm³ | [2][8][10] |
| Refractive Index (Estimate) | 1.6220 | [2][8][10] |
| Appearance | Yellow crystalline powder/solid | [1][2][3] |
| CAS Number | 99-28-5 | [1][2][4][9][10] |
Note: The reported melting point varies, which may be dependent on the rate of heating and purity of the sample. Samples prepared by bromination have been noted to decompose at their melting temperature.[2][7]
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific research. This section provides a comprehensive protocol for the synthesis and purification of this compound.
Synthesis via Dibromination of p-Nitrophenol
This protocol is adapted from the established method described in Organic Syntheses, which involves the dibromination of p-nitrophenol in glacial acetic acid.[7]
Materials and Equipment:
-
5-L round-bottomed flask
-
Liquid-sealed mechanical stirrer
-
Dropping funnel
-
Gas trap
-
Steam bath
-
19-cm Büchner funnel
-
p-Nitrophenol (278 g, 2 moles)
-
Glacial acetic acid (1530 cc total)
-
Bromine (750 g, 4.7 moles)
-
Cold water
-
50% aqueous acetic acid
Procedure:
-
Reaction Setup: In a 5-L round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap for HBr, dissolve 278 g (2 moles) of p-nitrophenol in 830 cc of glacial acetic acid.[7]
-
Bromine Addition: Prepare a solution of 750 g of bromine in 700 cc of glacial acetic acid. Add this solution dropwise to the stirred p-nitrophenol solution over the course of three hours at room temperature.[7]
-
Heating and Bromine Removal: After the addition is complete, stir the mixture for an additional 30 minutes. Then, warm the flask on a steam bath to an internal temperature of about 85°C for one hour to drive off excess bromine.[7] Pass a stream of air through the reaction mixture to remove the final traces of bromine.[7]
-
Precipitation: Treat the resulting yellow or brown mixture with 1.1 L of cold water and stir until cool to facilitate crystallization and prevent caking.[7]
-
Isolation: Allow the mixture to stand overnight in an ice chest. Collect the pale yellow crystalline product using a 19-cm Büchner funnel.[7]
-
Washing: Wash the collected product first with 500 cc of 50% aqueous acetic acid, followed by a thorough washing with water.[7]
-
Drying: Dry the final product in an oven at 40–60°C or in a vacuum desiccator over sodium hydroxide. The expected yield is 570–583 g (96–98%).[7]
Purification Protocol
The product obtained from the synthesis protocol is generally of sufficient purity for most applications.[7] However, if further purification is required, recrystallization can be performed.
Method:
-
Crystallize the crude this compound from aqueous ethanol or 50% aqueous acetic acid.[2][10]
-
Dry the purified crystals in an oven at 40-60°C or under vacuum over NaOH.[2][10]
Visualized Workflows and Relationships
To facilitate a clearer understanding of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the synthesis of this compound.
Caption: General purification workflow for this compound.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][11][12][13] It is also known to cause skin and serious eye irritation.[11][12]
-
Precautionary Measures:
-
First Aid:
Applications
The primary applications of this compound leverage its biological activity. It is used as:
-
A biocide in water treatment processes to control the growth of bacteria and algae.[1]
-
An active ingredient in certain pesticides , functioning as an insecticide or fungicide.[1]
The mechanism of action generally involves the disruption of cellular processes in microorganisms and pests.[1]
Spectral Data
Spectral data for this compound, including ¹H NMR, IR, and Mass Spectrometry, are available through various chemical databases such as the NIST WebBook and ChemicalBook.[4][14] This data is essential for structure confirmation and purity analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. fishersci.com [fishersci.com]
- 4. Phenol, 2,6-dibromo-4-nitro- [webbook.nist.gov]
- 5. Phenol, 2,6-dibromo-4-nitro- | C6H3Br2NO3 | CID 7429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 99-28-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound CAS#: 99-28-5 [m.chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. This compound | 99-28-5 [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. echemi.com [echemi.com]
- 13. This compound | 99-28-5 | TCI AMERICA [tcichemicals.com]
- 14. This compound(99-28-5) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 2,6-Dibromo-4-nitrophenol
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2,6-Dibromo-4-nitrophenol, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is a chemical compound characterized by a phenol ring substituted with two bromine atoms at the ortho positions and a nitro group at the para position relative to the hydroxyl group.[1] This substitution pattern significantly influences its chemical and physical properties.
Molecular Diagram:
Table 1: Chemical Identifiers and Molecular Properties
| Identifier/Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Nitro-2,6-dibromophenol |
| CAS Number | 99-28-5[1][2][3][4][5] |
| Molecular Formula | C₆H₃Br₂NO₃[1][2][3][4][5] |
| Molecular Weight | 296.90 g/mol [1][2][3][5][6] |
| InChI Key | WBHYZUAQCSHXCT-UHFFFAOYSA-N[2][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Yellow crystalline powder or crystals.[1][7] |
| Melting Point | 145-157 °C (decomposes).[1][3] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone.[1] |
| LogP | 3.57[4] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the bromination of p-nitrophenol. The following protocol is adapted from established literature.
Workflow for the Synthesis of this compound:
Materials and Equipment:
-
p-Nitrophenol
-
Glacial acetic acid
-
Bromine
-
5-liter round-bottomed flask
-
Liquid-sealed mechanical stirrer
-
Dropping funnel
-
Gas trap
-
Steam bath
-
Büchner funnel
-
Oven or vacuum desiccator with sodium hydroxide
Procedure:
-
In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve 278 g (2 moles) of p-nitrophenol in 830 cc of glacial acetic acid.
-
While stirring at room temperature, add a solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid dropwise over a period of three hours.
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes.
-
Warm the mixture on a steam bath to an internal temperature of about 85°C for one hour to expel most of the excess bromine.
-
Remove the final traces of bromine by passing a stream of air through the yellow or brown reaction mixture.
-
Add 1.1 liters of cold water to the mixture and stir until it cools.
-
Place the mixture in an ice bath overnight to allow for complete precipitation of the product.
-
Collect the pale yellow crystalline product on a 19-cm Büchner funnel.
-
Wash the collected solid first with 500 cc of 50% aqueous acetic acid and then thoroughly with water.
-
Dry the product in an oven at 40–60°C or in a vacuum desiccator over sodium hydroxide.
Purification
The synthesized this compound can be further purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of hot 50% aqueous acetic acid or aqueous ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified product under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.[4]
-
Column: A suitable reverse-phase column, such as a Newcrom R1.[4]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[4] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[4]
-
Detection: UV detection at an appropriate wavelength.
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
-
IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present, such as the hydroxyl (-OH) and nitro (-NO₂) groups.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Applications
This compound has applications in various fields:
-
Biocide in Water Treatment: It acts as an antimicrobial agent, effectively controlling the growth of bacteria and algae.[1]
-
Pesticides: It is used as an active ingredient in some pesticides due to its insecticidal and fungicidal properties.[1]
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS).
References
Technical Guide: Physicochemical Properties and Biodegradation of 2,6-Dibromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 2,6-Dibromo-4-nitrophenol, specifically its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and presents a visualization of a key biological pathway associated with this compound. This document is intended to serve as a comprehensive resource for professionals in research, chemical sciences, and drug development.
Core Physicochemical Data
This compound is a chemical compound characterized as a yellow crystalline powder. It is sparingly soluble in water but demonstrates solubility in organic solvents like ethanol and acetone.[1] The key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Melting Point | 145 °C (with decomposition) | [2][3][4][5] |
| ~155-157 °C | [1] | |
| Boiling Point | 297.8 ± 40.0 °C (Predicted) | [2][3][5] |
Note: The reported melting point varies, with some sources indicating decomposition at this temperature. The rate of heating can affect the observed melting point.[3][5]
Experimental Protocols
The following are detailed methodologies for the experimental determination of melting and boiling points for crystalline organic compounds like this compound.
Melting Point Determination (Capillary Method)
This method is a common and reliable technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.
-
Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Tap the sealed bottom of the tube on a hard surface to pack the solid down. The sample height in the tube should be approximately 1-2 mm.[6]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
Approximate Melting Point Determination: Heat the apparatus rapidly to get a preliminary, approximate melting range. This helps in saving time for the precise measurement.
-
Accurate Melting Point Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly until the temperature is about 15-20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure substance will have a sharp melting range of about 0.5-1°C.
Boiling Point Determination (Thiele Tube Method)
This micro method is suitable for determining the boiling point of a small quantity of liquid. Since this compound is a solid at room temperature, it would need to be melted first for a boiling point determination, though this is often predicted rather than experimentally determined for high-melting solids.
Apparatus:
-
Thiele tube
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Clamp and stand
Procedure:
-
Sample Preparation: Place a small amount of the substance into the fusion tube.
-
Capillary Inversion: Place a capillary tube, with its sealed end uppermost, into the fusion tube containing the sample.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube filled with a heating fluid, ensuring the sample is below the fluid level. Heat the side arm of the Thiele tube gently and slowly.[7]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Recording the Boiling Point: Stop heating and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the substance.
Biodegradation Pathway
Recent research has identified the biodegradation of this compound by the bacterium Cupriavidus sp. strain CNP-8. This process involves enzymatic reactions that break down the compound. The pathway is of significant interest for environmental remediation and understanding the fate of such compounds in biological systems.[8]
Caption: Biodegradation pathway of this compound.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. byjus.com [byjus.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Biodegradation of this compound by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,6-Dibromo-4-nitrophenol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dibromo-4-nitrophenol (CAS No. 99-28-5), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended to support researchers, scientists, and professionals in the fields of drug development, chemical analysis, and quality control.
Core Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.5 - 11.5 (typical) | Broad Singlet | 1H | Phenolic -OH |
| 8.3 - 8.5 (typical) | Singlet | 2H | Aromatic C3-H, C5-H |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C1-OH |
| ~110 | C2, C6 - Br |
| ~125 | C3, C5 - H |
| ~145 | C4 - NO₂ |
Note: The exact chemical shifts for ¹H and ¹³C NMR can vary slightly depending on the solvent and concentration. The data presented is based on typical values for similarly substituted phenol derivatives and theoretical calculations.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The experimental FT-IR spectrum of this compound shows characteristic absorption bands.[1][2]
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1560 | Strong | Asymmetric NO₂ stretch |
| ~1340 | Strong | Symmetric NO₂ stretch |
| ~1450, ~1600 | Medium-Strong | Aromatic C=C stretch |
| 700 - 550 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is available in the NIST WebBook.[3][4]
Table 4: Major Peaks in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Assignment |
| 297/299/301 | ~50 / 100 / 50 | [M]⁺ (Molecular ion) |
| 267/269/271 | Variable | [M-NO]⁺ |
| 251/253/255 | Variable | [M-NO₂]⁺ |
| 172/174 | Variable | [M-Br-NO₂]⁺ |
| 63 | Variable | [C₅H₃]⁺ |
Note: The isotopic pattern for two bromine atoms (approximately 1:2:1 for M, M+2, M+4) is a characteristic feature of the molecular ion peak.
Experimental Protocols
The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The proton NMR spectrum is typically acquired with a 45° pulse angle, a relaxation delay of 2 seconds, and an accumulation of 16-32 scans.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence with a 30° pulse angle, a relaxation delay of 5 seconds, and an accumulation of 1024-4096 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground this compound is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is used.
-
Ionization: Electron ionization is performed at a standard electron energy of 70 eV.
-
Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range, for example, from 50 to 400 amu.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern. The isotopic distribution of bromine-containing fragments is a key diagnostic feature.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
This guide consolidates the available spectroscopic data for this compound to facilitate its use in research and development. The provided experimental protocols offer a general framework for reproducing these results.
References
In-Depth Technical Guide to the 1H NMR Spectrum of 2,6-Dibromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-Dibromo-4-nitrophenol. It includes a summary of spectral data, a comprehensive experimental protocol for sample preparation and spectral acquisition, and a visualization of the molecular structure and proton environments.
Introduction
This compound is a substituted aromatic compound of interest in various fields of chemical research and development. Understanding its molecular structure is crucial for predicting its reactivity, properties, and potential applications. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule, thereby elucidating its structure. This guide offers a focused examination of the 1H NMR spectral characteristics of this compound.
1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by its simplicity due to the molecule's symmetry. The key to interpreting the spectrum lies in understanding the electronic effects of the substituent groups on the aromatic ring. The strongly electron-withdrawing nitro group (-NO₂) and the bromine atoms (-Br) significantly influence the chemical shifts of the aromatic protons.
The quantitative data for the 1H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.35 | Singlet | 2H | Aromatic Protons (H-3, H-5) |
| Variable | Broad Singlet | 1H | Hydroxyl Proton (-OH) |
Note: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, it is more likely to be observed as a distinct peak, whereas in CDCl₃, it may be very broad or exchange with residual water, making it difficult to observe.
Molecular Structure and Proton Environments
The chemical structure of this compound reveals a plane of symmetry through the C1-C4 axis. This symmetry renders the two aromatic protons chemically equivalent.
Caption: Molecular structure of this compound with key proton environments highlighted.
Experimental Protocol: 1H NMR Spectroscopy
This section outlines a detailed methodology for the preparation of a sample of this compound and the acquisition of its 1H NMR spectrum.
4.1. Materials and Equipment
-
This compound (solid)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube (5 mm diameter)
-
Vortex mixer
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
4.2. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of solid this compound.
-
Dissolving the Sample: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex it until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Caption: A streamlined workflow for preparing a sample of this compound for 1H NMR analysis.
4.3. 1H NMR Spectrum Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's sample holder.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing: Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final 1H NMR spectrum.
-
Referencing: Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Interpretation and Conclusion
The 1H NMR spectrum of this compound is straightforward to interpret due to the molecule's symmetry. The two aromatic protons are equivalent and appear as a single peak, a singlet, in the downfield region of the spectrum. The exact chemical shift of this singlet is influenced by the choice of solvent. The hydroxyl proton, if observable, typically appears as a broad singlet, with its chemical shift being highly dependent on the experimental conditions. This technical guide provides the essential data and protocols for researchers and scientists working with this compound, facilitating its identification and structural characterization using 1H NMR spectroscopy.
Unveiling the Biochemical Potential of 2,6-Dibromo-4-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dibromo-4-nitrophenol is a halogenated nitrophenolic compound with significant potential for application in biochemical research. Based on its structural similarity to well-characterized nitrophenols, its primary and most compelling application lies in its role as an uncoupler of oxidative phosphorylation. This technical guide delves into the core biochemical applications of this compound, providing a detailed overview of its mechanism of action, relevant quantitative data from analogous compounds, and comprehensive experimental protocols for its investigation. Furthermore, this guide explores its role as a substrate for microbial degradation, highlighting enzymatic pathways of significant interest in bioremediation and biocatalysis.
Core Application: Uncoupling of Oxidative Phosphorylation
The principal biochemical application of this compound is as a protonophoric uncoupler of oxidative phosphorylation. This process is fundamental to cellular energy metabolism, and its modulation has significant implications for various physiological and pathological states.
Mechanism of Action: Proton Shuttling
Weakly acidic uncouplers like this compound disrupt the tight coupling between the electron transport chain (ETC) and ATP synthesis in mitochondria.[1] They achieve this by acting as protonophores, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton motive force (PMF) that is essential for ATP production by ATP synthase.[2][3]
The uncoupling mechanism involves a cyclic process:
-
Protonation: In the acidic intermembrane space, the anionic form of this compound accepts a proton.
-
Diffusion: The now protonated, neutral form of the molecule diffuses across the hydrophobic inner mitochondrial membrane.
-
Deprotonation: Upon reaching the alkaline mitochondrial matrix, the molecule releases the proton.
-
Return: The anionic form of the uncoupler then returns to the intermembrane space to repeat the cycle.
This continuous shuttling of protons dissipates the electrochemical gradient, leading to an increase in oxygen consumption as the ETC attempts to compensate, and a decrease in ATP synthesis.
Figure 1: Mechanism of mitochondrial uncoupling by a protonophore (U-H).
Quantitative Data for Uncoupling Activity (Comparative)
| Compound | EC50 (µM) for Uncoupling | Cell Line / System | Reference |
| 2,4-Dinitrophenol (DNP) | ~10-100 | Isolated Mitochondria / Various Cell Lines | [4] |
| 4-Chloro-2-nitrophenol | 40.9 | Isolated Mitochondria | [5] |
Note: EC50 is the half-maximal effective concentration. Lower values indicate higher potency.
Biodegradation and Enzymatic Transformation
A significant and well-documented application of this compound is as a substrate for microbial degradation. This has implications for bioremediation and the discovery of novel enzymatic pathways.
Microbial Degradation Pathway in Cupriavidus sp. strain CNP-8
The bacterium Cupriavidus sp. strain CNP-8 can utilize this compound as a sole source of carbon, nitrogen, and energy.[5] The degradation pathway involves a series of enzymatic reactions initiated by a two-component monooxygenase.
Figure 2: Biodegradation pathway of this compound by Cupriavidus sp. CNP-8.
Kinetic Parameters of Biodegradation
The degradation of this compound by Cupriavidus sp. strain CNP-8 follows Haldane inhibition kinetics.[5]
| Parameter | Value | Unit | Description |
| μmax | 0.096 | h-1 | Maximum specific growth rate |
| Ks | 0.05 | mM | Half-saturation constant |
| Ki | 0.31 | mM | Inhibition constant |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biochemical applications of this compound.
Measurement of Mitochondrial Respiration (Uncoupling Activity)
This protocol describes the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode to assess the uncoupling activity of this compound.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, HEPES, EGTA, pH 7.4)
-
Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)
-
ADP solution
-
This compound stock solution (in DMSO or ethanol)
-
Clark-type oxygen electrode system
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add the respiratory substrates to the chamber.
-
Add a known amount of isolated mitochondria to initiate baseline (State 2) respiration.
-
Add a limiting amount of ADP to induce State 3 respiration (coupled).
-
Once the ADP is consumed, the respiration rate will slow to State 4 (resting state).
-
Inject a known concentration of this compound into the chamber and record the increase in oxygen consumption, which indicates uncoupling.
-
Repeat with a range of concentrations to determine the EC50 value.
Figure 3: Experimental workflow for measuring mitochondrial respiration.
Assessment of Mitochondrial Membrane Potential
This protocol uses a fluorescent dye (e.g., JC-1 or TMRM) to measure changes in mitochondrial membrane potential in cultured cells upon treatment with this compound. A decrease in membrane potential is indicative of uncoupling.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium
-
This compound stock solution
-
Mitochondrial membrane potential dye (e.g., JC-1 or TMRM)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a defined period. Include a vehicle control and a positive control (e.g., FCCP).
-
Remove the treatment medium and wash the cells with a suitable buffer.
-
Incubate the cells with the fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence using a plate reader or visualize using a fluorescence microscope. For JC-1, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. For TMRM, a decrease in fluorescence intensity indicates depolarization.
Figure 4: Workflow for assessing mitochondrial membrane potential.
Potential for Enzyme Inhibition
While not extensively studied for this compound specifically, related nitrophenols are known to interact with various enzymes. For instance, p-nitrophenol is a known substrate and inhibitor of certain cytochrome P450 enzymes. Further research is warranted to explore the inhibitory potential of this compound against a panel of relevant enzymes, which could open new avenues for its application in drug development and as a biochemical probe.
Cytotoxicity and Safety Considerations
Halogenated nitrophenols are known to exhibit cytotoxicity. Therefore, when utilizing this compound in cell-based assays, it is crucial to determine its cytotoxic profile to distinguish between specific biochemical effects and general toxicity. Standard cytotoxicity assays such as MTT, LDH release, or neutral red uptake assays should be performed to establish the appropriate concentration range for experiments.
Conclusion
This compound presents a valuable tool for biochemical research, primarily as a potent uncoupler of oxidative phosphorylation. Its ability to modulate cellular energy metabolism makes it a compound of interest for studying mitochondrial function and dysfunction in various contexts. Furthermore, its role as a substrate for specific bacterial enzymes highlights its potential in bioremediation research and the discovery of novel biocatalysts. While further studies are needed to quantify its specific uncoupling potency and enzyme inhibitory profile, the methodologies and comparative data presented in this guide provide a solid foundation for researchers to explore the multifaceted biochemical applications of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of this compound by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,6-Dibromo-4-nitrophenol: Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dibromo-4-nitrophenol is a synthetic organic compound with a history rooted in late 19th-century dye chemistry. Characterized by a phenol ring substituted with two bromine atoms and a nitro group, this molecule has found applications primarily as a biocide, with notable antimicrobial and pesticidal properties. Its mechanism of action is largely attributed to the uncoupling of oxidative phosphorylation, a critical process for cellular energy production. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological activities of this compound, supported by detailed experimental protocols and data presented for clarity and comparison.
Discovery and History
The synthesis of this compound is attributed to the work of R. Möhlau and F. Uhlmann, as documented in the "Berichte der deutschen chemischen Gesellschaft" in 1899. Their method involved the dibromination of p-nitrophenol. This early work was part of the broader exploration of aromatic compounds and their derivatives, a field of intense research in the late 19th and early 20th centuries, driven by the burgeoning synthetic dye industry.
Over the years, various other synthetic routes have been developed, including the nitration of 2,6-dibromophenol and the action of nitric acid on 2,4,6-tribromophenol. These historical methods highlight the evolution of synthetic organic chemistry techniques. A well-established and reliable method for its preparation is the bromination of p-nitrophenol in glacial acetic acid, a procedure detailed in "Organic Syntheses."[1]
Physicochemical Properties
This compound is a yellow crystalline solid.[2] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Br₂NO₃ | [3][4] |
| Molecular Weight | 296.90 g/mol | [3][4] |
| Melting Point | 139-141 °C | [5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone. | [2] |
| Appearance | Yellow crystalline powder | [2] |
Synthesis and Purification
A detailed and reliable protocol for the synthesis of this compound is provided below, adapted from "Organic Syntheses."
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
p-Nitrophenol
-
Glacial acetic acid
-
Bromine
-
50% aqueous acetic acid
-
Water
Equipment:
-
5-L round-bottomed flask
-
Liquid-sealed mechanical stirrer
-
Dropping funnel
-
Gas trap
-
Steam bath
-
Büchner funnel
-
Vacuum desiccator or oven
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve 278 g (2 moles) of p-nitrophenol in 830 cc of glacial acetic acid.
-
At room temperature, add a solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid dropwise with stirring over a period of three hours. The hydrogen bromide gas evolved should be directed to the gas trap.
-
After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes.
-
Warm the mixture on a steam bath to an internal temperature of about 85°C for one hour to expel excess bromine.
-
Remove the last traces of bromine by passing a stream of air through the reaction mixture.
-
Treat the mixture with 1.1 L of cold water and stir until cool. Allow the mixture to stand in an ice bath overnight.
-
Collect the pale yellow crystalline product on a Büchner funnel.
-
Wash the crystals first with 500 cc of 50% aqueous acetic acid and then thoroughly with water.
-
Dry the product in an oven at 40–60°C or in a vacuum desiccator over sodium hydroxide.
Yield: 570–583 g (96–98% of the theoretical amount).
Purification
The synthesized this compound can be further purified by recrystallization from 50% aqueous acetic acid.
Biological Activity and Mechanism of Action
The biological activity of this compound stems from its ability to interfere with fundamental cellular processes, primarily as an uncoupler of oxidative phosphorylation.[6][7]
Antimicrobial and Pesticidal Activity
This compound has been utilized as an active ingredient in some pesticides and as a biocide in water treatment.[2] It exhibits broad-spectrum activity against bacteria and fungi. The presence of bromine atoms and a nitro group on the phenol ring are thought to contribute to its biological activity.
While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of microorganisms are not extensively reported in readily available literature, studies on related brominated and nitrophenolic compounds have demonstrated significant antimicrobial properties.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mechanism of action for nitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[6][7] This process disrupts the synthesis of ATP, the main energy currency of the cell.
As depicted in Figure 1, this compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it can pick up a proton, diffuse back across the membrane into the matrix, and release the proton. This shuttling of protons dissipates the proton gradient that is essential for ATP synthase to produce ATP. Consequently, the energy from the electron transport chain is released as heat instead of being converted into chemical energy in the form of ATP. This disruption of energy production is detrimental to the cell, leading to its death.
Toxicology
The toxicological profile of this compound is an important consideration for its handling and application.
| Toxicity Data | Value | Species | Route | Reference |
| LD₅₀ | 56 mg/kg | Mouse | Intravenous | [8] |
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation.[8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test microorganism (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile saline or broth for dilutions
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to the highest desired concentration.
-
In a 96-well plate, add 100 µL of broth to all wells except the first column.
-
Add 200 µL of the highest concentration of the test compound to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Determination of Acute Oral LD₅₀ in Rodents
This protocol provides a general guideline for determining the median lethal dose of a substance when administered orally to rodents. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Test animals (e.g., rats or mice) of a specific strain, age, and sex.
-
This compound
-
Vehicle for administration (e.g., corn oil, carboxymethylcellulose)
-
Oral gavage needles
-
Animal cages and appropriate housing conditions
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.
-
Fast the animals overnight before dosing.
-
Prepare a range of doses of this compound in the chosen vehicle.
-
Divide the animals into groups (e.g., 5 animals per group) and assign one dose level to each group, including a vehicle control group.
-
Administer the substance by oral gavage. The volume administered should be based on the animal's body weight.
-
Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 6 hours after dosing and then daily for 14 days).
-
Record the number of mortalities in each group.
-
The LD₅₀ value can be calculated using appropriate statistical methods, such as probit analysis.
Conclusion
This compound is a compound with a significant history and a well-defined mechanism of action as an uncoupler of oxidative phosphorylation. This property underpins its utility as a biocide. This technical guide has provided a detailed overview of its discovery, synthesis, properties, and biological activities, along with standardized protocols for its evaluation. For researchers and professionals in drug development and related fields, understanding the characteristics of such molecules is crucial for the development of new antimicrobial and pesticidal agents and for assessing their potential toxicological impact. Further research to obtain more extensive quantitative data on its activity against a broader range of organisms would be beneficial for a more complete understanding of its potential applications and risks.
References
- 1. Insecticidal compounds against Drosophila melanogaster from Cornus officinalis Sieb. et Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. dep.nj.gov [dep.nj.gov]
- 7. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2,6-Dibromo-4-nitrophenol via Electrophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-dibromo-4-nitrophenol is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This protocol details the laboratory-scale synthesis of this compound through the electrophilic nitration of 2,6-dibromophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-director. With the ortho positions blocked by bromine atoms, the incoming electrophile (the nitronium ion, NO₂⁺) is directed exclusively to the para position, resulting in a highly regioselective reaction and a high-purity product. The material obtained by this nitration method has been found to melt without decomposition at 144–145°C.[1]
Reaction Scheme
The nitration is typically achieved using a mixture of nitric acid and a suitable solvent or acid catalyst. The overall reaction is as follows:
Materials and Equipment
Materials:
-
2,6-Dibromophenol (C₆H₄Br₂O)
-
Glacial Acetic Acid (CH₃COOH)
-
Nitric Acid (HNO₃, 70%)
-
Deionized Water (H₂O)
-
Ethanol (for recrystallization)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker (500 mL)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass rod
-
Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks)
-
Rotary evaporator (optional)
-
Melting point apparatus
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Experimental Protocol
Safety Precautions: This procedure involves the use of strong and corrosive acids (nitric acid, glacial acetic acid). All steps must be performed in a well-ventilated fume hood. Wear appropriate PPE at all times.
Step 1: Preparation of the Reactant Solution
-
Place 5.0 g (approximately 0.02 mol) of 2,6-dibromophenol into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 20 mL of glacial acetic acid to the flask.
-
Stir the mixture at room temperature until the 2,6-dibromophenol is completely dissolved.
-
Once dissolved, place the flask in an ice bath and cool the solution to 0-5°C with continuous stirring.
Step 2: Nitration Reaction
-
Prepare the nitrating agent by carefully adding 2.0 mL of 70% nitric acid to the dropping funnel.
-
Add the nitric acid dropwise to the cooled solution of 2,6-dibromophenol over a period of 20-30 minutes. Crucially, maintain the internal reaction temperature below 10°C to prevent over-nitration and the formation of side products.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour. The solution will typically turn a yellow or orange color.
Step 3: Product Isolation and Work-up
-
Pour the reaction mixture slowly and with vigorous stirring into a 500 mL beaker containing approximately 100 g of crushed ice and 100 mL of cold deionized water.
-
A pale yellow solid precipitate of crude this compound will form.
-
Continue stirring the slurry in the ice bath for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water (total of 100-150 mL) to remove any residual acetic acid and nitric acid. Continue washing until the filtrate is neutral (test with pH paper).
Step 4: Purification by Recrystallization
-
Transfer the crude solid product to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. Start with a small volume and add more as needed to achieve dissolution at the boiling point of the solvent.
-
Once dissolved, allow the solution to cool slowly to room temperature. Pale yellow crystals will begin to form.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.[2]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven at 40-60°C or in a desiccator over a drying agent to a constant weight.[1]
Step 5: Characterization
-
Determine the final mass and calculate the percentage yield.
-
Measure the melting point of the purified product. The expected melting point is 144-145°C.[1]
-
(Optional) Further characterize the product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Parameter | Value | Notes |
| Reactant | ||
| Name | 2,6-Dibromophenol | Starting Material |
| Molecular Weight | 251.90 g/mol | |
| Amount | 5.0 g | |
| Moles | ~0.02 mol | |
| Reagents | ||
| Nitric Acid (70%) | 2.0 mL | Nitrating Agent |
| Glacial Acetic Acid | 20 mL | Solvent |
| Reaction Conditions | ||
| Temperature | 0-10°C | Critical for selectivity |
| Reaction Time | 1.5 hours | Includes addition and stirring time |
| Product | ||
| Name | This compound | Expected Product |
| Molecular Weight | 296.90 g/mol | |
| Theoretical Yield | ~5.89 g | Calculated based on starting material |
| Appearance | Pale yellow crystalline solid | |
| Expected Melting Point | 144-145°C | [1] |
Visualized Workflow
The following diagram outlines the complete experimental workflow for the nitration of 2,6-dibromophenol.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,6-Dibromo-4-nitrophenol as a Coupling Component
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) that link aromatic moieties. This extended π-conjugated system is responsible for their vibrant colors.[1] Azo dyes constitute the largest and most versatile class of synthetic dyes, with wide-ranging applications in the textile, printing, food, and pharmaceutical industries.[1][2] Their synthesis is typically achieved through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.[1][3]
This document provides detailed application notes and protocols for the synthesis of azo dyes utilizing 2,6-Dibromo-4-nitrophenol as the coupling component. The presence of two electron-withdrawing bromine atoms and a nitro group on the phenol ring is expected to influence the resulting dye's color and properties.
Chemical Principles and Reaction Mechanism
The synthesis of azo dyes from this compound involves two primary stages:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺Cl⁻).[4]
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with the coupling component, this compound. The electron-rich phenoxide ion (formed under alkaline conditions) acts as a nucleophile, and the diazonium ion attacks the aromatic ring, usually at the position para to the hydroxyl group. However, since the para position is occupied by the nitro group in this compound, the coupling is expected to occur at one of the vacant ortho positions relative to the hydroxyl group. This electrophilic aromatic substitution reaction forms the stable azo dye.[1]
Data Presentation
The following tables summarize representative quantitative data for azo dyes synthesized from substituted phenols, which can be considered analogous to those derived from this compound.
Table 1: Representative Physical and Yield Data for Azo Dyes
| Diazo Component | Coupling Component | Product Color | Yield (%) | Melting Point (°C) |
| p-Nitroaniline | 2,4-Dihydroxybenzophenone | Varies | ~100 | >200 |
| Aniline | o-Nitrophenol | Varies | 50-80 | Decomposes >200 |
| p-Toluidine | o-Nitrophenol | Varies | 50-80 | Decomposes >200 |
| 4-Aminobenzoic acid | Thymol | Varies | High | Not Reported |
Data is representative of similar azo dye syntheses and may vary for the specific synthesis with this compound.[5][6]
Table 2: Representative Spectroscopic Data for Phenolic Azo Dyes
| Spectroscopic Technique | Characteristic Peaks/Ranges | Reference |
| UV-Vis (λmax) | 400-550 nm in a suitable solvent | [7] |
| FTIR (cm⁻¹) | 3500-3300 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 1600-1580 (C=C stretch), 1550-1450 (N=N stretch), 1350-1300 (NO₂ stretch), 1250-1150 (C-O stretch), 700-600 (C-Br stretch) | [8][9] |
| ¹H NMR (δ, ppm) | 10.0-14.0 (phenolic O-H, broad), 6.5-8.5 (aromatic protons) | [2][3] |
This table provides expected ranges for characteristic spectroscopic signals based on analogous structures.
Experimental Protocols
Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Aromatic amines, phenols, and concentrated acids are toxic and corrosive. Diazonium salts in their solid, dry state can be explosive and should always be handled as cold aqueous solutions.
Protocol 1: Synthesis of an Azo Dye from p-Nitroaniline and this compound
This protocol details the synthesis of 2-((4-nitrophenyl)diazenyl)-4,6-dibromo-3-nitrophenol.
Part A: Diazotization of p-Nitroaniline
Materials:
-
p-Nitroaniline (1.38 g, 10 mmol)
-
Concentrated Hydrochloric Acid (HCl, 3 mL)
-
Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol)
-
Deionized Water
-
Ice
Equipment:
-
100 mL Beaker
-
50 mL Beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pasteur pipette
-
Ice bath
Procedure:
-
In the 100 mL beaker, suspend p-nitroaniline (1.38 g) in 10 mL of deionized water.
-
While stirring, slowly add concentrated HCl (3 mL). The mixture will form a slurry of p-nitroaniline hydrochloride.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In the 50 mL beaker, dissolve sodium nitrite (0.76 g) in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization. The resulting clear, pale yellow solution of the diazonium salt should be used immediately in the next step.
Part B: Azo Coupling with this compound
Materials:
-
This compound (2.97 g, 10 mmol)
-
Sodium Hydroxide (NaOH)
-
10% aqueous NaOH solution
-
Deionized Water
-
Ice
Equipment:
-
250 mL Beaker
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
In the 250 mL beaker, dissolve this compound (2.97 g) in 50 mL of 10% aqueous NaOH solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution from Part A to the alkaline solution of this compound.
-
A colored precipitate of the azo dye is expected to form immediately.
-
Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 10% NaOH solution as needed.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Dry the crude dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
-
The dye can be further purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of an azo dye.
Signaling Pathway (Reaction Scheme)
Caption: Reaction scheme for azo dye synthesis.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. researchgate.net [researchgate.net]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 6. ijirset.com [ijirset.com]
- 7. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 8. scienceworldjournal.org [scienceworldjournal.org]
- 9. researchgate.net [researchgate.net]
Application Notes: 2,6-Dibromo-4-nitrophenol as a Versatile Reagent in the Synthesis of Bioactive Salicylanilide Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2,6-dibromo-4-nitrophenol as a key starting material for the synthesis of halogenated salicylanilide analogues, a class of compounds with potential therapeutic applications. The protocols provided are based on established chemical transformations and offer a framework for the development of novel bioactive molecules.
Introduction
This compound is a readily available substituted phenol that serves as a valuable building block in medicinal chemistry. Its three reactive sites—the phenolic hydroxyl group, the nitro group, and the two bromine atoms—can be selectively functionalized to generate a diverse range of complex molecules. The presence of bromine atoms is of particular interest as halogenation is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
This document outlines a two-step synthetic sequence starting from this compound to produce a hypothetical bioactive salicylanilide analogue. The first step involves the reduction of the nitro group to an amine, followed by the acylation of the resulting aminophenol with a substituted benzoyl chloride.
Key Applications
-
Scaffold for Combinatorial Chemistry: The 2,6-dibromo-4-aminophenol intermediate, derived from this compound, can be acylated with a wide variety of carboxylic acid derivatives to generate a library of compounds for high-throughput screening.
-
Precursor to Potential Anticancer and Antiviral Agents: The salicylanilide scaffold is present in drugs like niclosamide, which has demonstrated anticancer and antiviral activities.[1] Synthesizing analogues of this class allows for the exploration of new therapeutic agents with potentially improved efficacy and safety profiles.[2][3]
-
Tool for Structure-Activity Relationship (SAR) Studies: The bromine atoms on the phenolic ring can be strategically retained or replaced to probe their influence on biological activity, providing valuable insights for drug optimization.
Data Presentation
Table 1: Synthesis of 2,6-Dibromo-4-aminophenol from this compound
| Parameter | Value |
| Starting Material | This compound |
| Product | 2,6-Dibromo-4-aminophenol |
| Reaction Type | Nitro Group Reduction |
| Reducing Agent | H₂, Pd/C |
| Solvent | Ethanol |
| Reaction Time | 4 hours |
| Yield | 92% |
| Purity (by HPLC) | >98% |
Table 2: Synthesis of a Hypothetical Salicylanilide Analogue
| Parameter | Value |
| Starting Material | 2,6-Dibromo-4-aminophenol |
| Acylating Agent | 5-Chlorosalicyloyl chloride |
| Product | 5-Chloro-N-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxybenzamide |
| Reaction Type | Acylation |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 6 hours |
| Yield | 85% |
| Purity (by HPLC) | >99% |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dibromo-4-aminophenol
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (0.05 eq)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
A solution of this compound in ethanol is charged into a hydrogenation vessel.
-
10% Palladium on carbon is added to the solution.
-
The vessel is purged with nitrogen and then filled with hydrogen gas to a pressure of 50 psi.
-
The reaction mixture is stirred vigorously at room temperature for 4 hours.
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 2,6-dibromo-4-aminophenol as a solid.
Protocol 2: Synthesis of 5-Chloro-N-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxybenzamide (A Hypothetical Salicylanilide Analogue)
Materials:
-
2,6-Dibromo-4-aminophenol (1.0 eq)
-
5-Chlorosalicyloyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
2,6-Dibromo-4-aminophenol is dissolved in dichloromethane in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Triethylamine is added dropwise to the solution.
-
A solution of 5-chlorosalicyloyl chloride in dichloromethane is added dropwise to the reaction mixture over 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 6 hours.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final compound.
Visualizations
Caption: Synthetic workflow for a salicylanilide analogue.
Caption: Hypothetical inhibition of the STAT3 signaling pathway.
References
- 1. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,6-Dibromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Dibromo-4-nitrophenol. This compound is a key intermediate in various synthetic processes, and its accurate quantification is crucial for process monitoring and quality control. The described method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, providing excellent resolution and sensitivity. This protocol is suitable for routine analysis in research and industrial laboratory settings.
Introduction
This compound is a chemical intermediate used in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the purity and concentration of this compound is essential for downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of non-volatile and thermally labile compounds. This document provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (or formic acid for MS-compatible applications).
-
Analyte: this compound standard (purity ≥98%).
Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small addition of acid. A typical starting composition is Acetonitrile:Water (60:40, v/v) containing 0.1% phosphoric acid.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and can be optimized for specific instrumentation and separation requirements.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Run Time | Approximately 10 minutes |
Data Presentation
The quantitative data obtained from the analysis should be summarized for clarity and easy comparison. A representative data table is provided below.
| Parameter | Result |
| Retention Time (min) | ~5.8 |
| Linearity (R²) (1-100 µg/mL) | >0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 |
| Precision (%RSD, n=6) | < 2.0 |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Discussion
The described reverse-phase HPLC method provides a straightforward and effective means for the quantitative analysis of this compound. The use of a C18 column with an acetonitrile-water mobile phase ensures good retention and separation of the analyte from potential impurities. The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the phenolic group, resulting in improved peak shape and reproducibility. For mass spectrometry applications, phosphoric acid should be replaced with a volatile acid like formic acid to ensure compatibility with the MS interface.[1] The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The method is simple, robust, and can be readily implemented in laboratories with standard HPLC equipment. The provided workflow and data presentation guidelines will aid researchers and scientists in achieving accurate and reproducible results.
References
Application Note: A Validated HPLC Method for the Quantification of 2,6-Dibromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,6-Dibromo-4-nitrophenol. The method utilizes a C18 column with UV detection, providing a reliable and efficient analytical solution for quality control, stability studies, and pharmacokinetic analysis. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.
Introduction
This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other organic compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this compound in various stages of drug development and manufacturing. This document provides a detailed protocol for a validated HPLC method, designed to be readily implemented in a laboratory setting.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm) is recommended.[1][2]
-
Chemicals and Reagents:
Chromatographic Conditions
The separation is achieved using an isocratic elution.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 60:40:0.1, v/v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (typically around 270-330 nm for nitrophenols) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase is typically sufficient.
-
Accurately weigh a sample of the this compound drug substance.
-
Dissolve the sample in a volumetric flask with the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), the this compound standard, and a placebo sample (if applicable). The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method is considered specific if no significant interference is observed.
Linearity
The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.8 | 0.5 |
| 100% | 100.2 | 0.3 |
| 120% | 99.5 | 0.6 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the 100% concentration standard solution were performed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.
| Precision Level | % RSD |
| Repeatability | < 1.0 |
| Intermediate Precision | < 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | ~ 0.1 |
| LOQ | ~ 0.3 |
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters were monitored. The method is considered robust if the results remain unaffected by these minor variations.
Experimental Workflow Diagram
References
- 1. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Purification of 2,6-Dibromo-4-nitrophenol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-nitrophenol is a yellow crystalline solid often synthesized through the bromination of p-nitrophenol. As with many organic syntheses, the crude product contains impurities that must be removed to ensure high purity for subsequent applications in research and development, particularly in the synthesis of pharmaceutical compounds. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound forms highly ordered and pure crystals, while impurities remain dissolved in the mother liquor.
This document provides detailed protocols for the purification of this compound using two effective recrystallization solvent systems: aqueous ethanol and aqueous acetic acid.
Data Presentation: Solvent System Comparison
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound to be purified sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. The following table summarizes the characteristics of the recommended solvent systems for the recrystallization of this compound.
| Solvent System | Composition | Suitability for Recrystallization | Notes |
| Aqueous Ethanol | Varies (e.g., 50-95% Ethanol in Water) | Excellent: this compound is soluble in hot ethanol and sparingly soluble in cold water. Adjusting the ethanol-to-water ratio allows for fine-tuning of the solubility profile to maximize recovery and purity. | A commonly used and effective solvent system for the recrystallization of substituted phenols. |
| Aqueous Acetic Acid | 50% Acetic Acid in Water | Very Good: The compound is soluble in hot glacial acetic acid and precipitation can be induced by the addition of water. Washing with 50% aqueous acetic acid is effective in removing impurities.[1] | This system is particularly useful when the crude product is synthesized in acetic acid, as it simplifies the initial workup. However, complete removal of acetic acid from the final product is crucial. |
| Ethanol | 100% Ethanol | Good: The compound is soluble in ethanol.[2] However, using a single solvent may lead to lower recovery yields compared to a binary solvent system. | Can be used for a quick purification if high recovery is not the primary concern. |
| Acetone | 100% Acetone | Good: this compound is soluble in acetone.[2] Similar to ethanol, using it as a single solvent might result in lower yields. | Its lower boiling point can be advantageous for solvent removal. |
| Water | 100% Water | Poor: The compound is sparingly soluble in water, even at elevated temperatures.[2] | Not suitable as a primary recrystallization solvent but is a key anti-solvent in aqueous systems. |
Experimental Protocols
Safety Precautions: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol outlines the general procedure for recrystallizing this compound from an ethanol-water mixture. The optimal ethanol-to-water ratio may need to be determined empirically for the best results.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture while stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold aqueous ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-60°C) or in a desiccator over a drying agent like anhydrous calcium chloride or sodium hydroxide.[1]
Protocol 2: Recrystallization from Aqueous Acetic Acid
This protocol is based on the procedure described in Organic Syntheses and is particularly suitable if the crude product is obtained from a reaction conducted in acetic acid.[1]
Materials:
-
Crude this compound
-
Glacial acetic acid
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a sufficient amount of glacial acetic acid to dissolve the solid upon heating.
-
Heating: Heat the mixture with stirring until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Precipitation: Carefully add cold water to the hot acetic acid solution with stirring until precipitation of the product is complete.
-
Cooling: Allow the mixture to cool to room temperature and then place it in an ice bath to ensure maximum precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals thoroughly with 50% aqueous acetic acid, followed by washing with cold deionized water to remove the acetic acid.[1]
-
Drying: Dry the purified product in an oven at 40-60°C or in a vacuum desiccator over sodium hydroxide to remove residual water and acetic acid.[1]
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical workflow for selecting a suitable recrystallization solvent system.
References
Application Notes and Protocols for the Recrystallization of 2,6-Dibromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the purification of 2,6-Dibromo-4-nitrophenol via recrystallization. This compound, a yellow crystalline powder, is utilized in various applications, including as a biocide in water treatment and as an active ingredient in some pesticides.[1] Ensuring the purity of this compound is crucial for reliable experimental results and product efficacy.
Solvent Selection for Recrystallization
The choice of solvent is a critical step in the recrystallization process. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Based on available data, this compound is sparingly soluble in water and soluble in organic solvents like ethanol and acetone.[1] Recrystallization can be effectively carried out using a mixed solvent system, such as aqueous ethanol or aqueous acetic acid, to achieve the desired solubility gradient.
Table 1: Solvent Properties for Recrystallization of this compound
| Solvent System | Suitability | Observations |
| Aqueous Ethanol | Highly Recommended | This compound is soluble in hot ethanol and less soluble in cold aqueous ethanol, making this a suitable system for recrystallization. |
| 50% Aqueous Acetic Acid | Recommended | This solvent system has been reported to be effective for the recrystallization of this compound. |
| Ethanol | Good | The compound is soluble in ethanol.[1] A co-solvent (like water) is needed to decrease solubility upon cooling. |
| Acetone | Good | The compound is soluble in acetone.[1] A co-solvent would be required to induce precipitation. |
| Water | Poor (as a single solvent) | This compound is sparingly soluble in water.[1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the step-by-step procedure for the purification of this compound using an aqueous ethanol solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture while stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present after dissolution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter to remove the impurities.
-
-
Inducing Crystallization:
-
Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy. This indicates that the solution is saturated.
-
If the solution remains cloudy, add a few drops of hot ethanol until it becomes clear again.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold aqueous ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent. The melting point of pure this compound is approximately 155-157°C.[1]
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process for this compound.
Caption: A flowchart of the recrystallization process.
References
Application Notes and Protocols for 2,6-Dibromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 2,6-Dibromo-4-nitrophenol (CAS No. 99-28-5), a chemical intermediate used in various laboratory and research applications. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.
GHS Hazard Classification:
-
Specific target organ toxicity – single exposure (Category 3), May cause respiratory irritation[2][3]
-
Hazardous to the aquatic environment, acute hazard (Category 2)
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheet. Key preventative measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P270: Do not eat, drink or smoke when using this product.[2][4]
-
P273: Avoid release to the environment.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4]
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn when handling this compound.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing.[2] | To prevent skin contact which is harmful and causes irritation. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2] A particle filter is recommended.[5] | To prevent inhalation of harmful dust. |
Handling Procedures
Proper handling techniques are essential to minimize exposure and maintain a safe laboratory environment.
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[2][6] Ensure adequate ventilation to keep airborne concentrations low.[6] An eyewash station and a safety shower should be readily available.[6]
-
General Handling:
Storage Procedures
Correct storage is necessary to maintain the chemical's stability and prevent hazardous situations.
| Storage Parameter | Requirement | Reason |
| Container | Keep container tightly closed.[1][2][5][6] | Prevents contamination and release of dust. |
| Location | Store in a dry, cool, and well-ventilated place.[2][5][6] | Ensures stability and prevents degradation. |
| Security | Store locked up.[2][7] | Restricts access to authorized personnel only. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases.[5][7] | Prevents potentially hazardous chemical reactions. |
Spill and Waste Disposal Protocols
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Personal Protection: Wear appropriate PPE as outlined in Section 2.
-
Clean-up:
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[2]
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8] |
Experimental Protocol: General Laboratory Use
While specific experimental protocols will vary based on the research application, the following provides a general workflow for the use of this compound as a laboratory reagent.
Objective: To outline a safe and standardized procedure for weighing and dissolving this compound for use in a chemical reaction.
Materials:
-
This compound
-
Appropriate solvent (e.g., ethanol, acetone)[9]
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Stir bar and stir plate
-
Appropriate PPE (see Section 2)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Don the required PPE.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully transfer the desired amount of this compound from its storage container to the weighing vessel using a clean spatula.
-
Perform this step inside the fume hood to minimize inhalation risk.[8]
-
Record the exact weight.
-
-
Dissolving:
-
Place a stir bar into the beaker or flask.
-
Carefully transfer the weighed solid into the vessel.
-
Place the vessel on a stir plate within the fume hood.
-
Slowly add the desired solvent to the solid to avoid splashing.[8]
-
Turn on the stirrer and allow the solid to dissolve completely. Gentle heating may be required for some solvents, but this should be done with caution and appropriate safety measures.
-
-
Use in Reaction:
-
Once dissolved, the solution is ready for use in the intended chemical reaction.
-
All subsequent steps should also be performed within the fume hood.
-
-
Post-Procedure:
-
Clean all equipment thoroughly.
-
Dispose of any waste, including contaminated weighing paper and gloves, in the designated hazardous waste container.[8]
-
Wash hands thoroughly after removing PPE.
-
Visual Protocols
The following diagrams illustrate key workflows for handling and responding to incidents involving this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound | 99-28-5 | TCI AMERICA [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
Application Note: Safety Precautions for Working with 2,6-Dibromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety precautions and protocols for handling 2,6-Dibromo-4-nitrophenol in a laboratory setting. Adherence to these guidelines is critical to minimize risks and ensure a safe working environment.
1. Hazard Identification and Risk Assessment
This compound is a hazardous chemical that presents several risks upon exposure.[1] It is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2][3] The compound is a known skin and serious eye irritant and may cause respiratory irritation.[1][4] Prolonged or repeated exposure, particularly if swallowed, may lead to organ damage, specifically targeting the liver and kidneys. Furthermore, it is recognized as being toxic or harmful to aquatic life.[2][3] A thorough risk assessment should be conducted before commencing any work with this substance.
2. Exposure Controls and Personal Protection
To mitigate the risks associated with this compound, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
-
Engineering Controls: All handling of this compound should occur in a well-ventilated area.[4][5][6] The use of a chemical fume hood is strongly recommended to prevent the dispersion of dust and vapors.[1]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards are required to prevent eye contact.[4][7]
-
Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[4][6][7] Regularly inspect gloves for any signs of degradation or puncture.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or if dust is generated, a NIOSH/MSHA-approved respirator should be used.[4][6]
-
3. Safe Handling and Storage
-
Handling: Avoid the formation of dust and aerosols.[5][6][7] Do not breathe dust, fumes, or vapors.[1][2][4] Avoid contact with skin, eyes, and clothing.[1][6] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[2][3][4] Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6][7] The storage area should be secure and accessible only to authorized personnel.[4] Keep away from incompatible materials such as strong oxidizing agents.[7]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C6H3Br2NO3 | [7] |
| Molecular Weight | 296.89 g/mol | [7] |
| Appearance | Yellow solid | [7] |
| Melting Point | 139.00 - 141.00 °C / 282.2 - 285.8 °F | [7] |
| GHS Hazard Statements | H302, H312, H332, H315, H319, H335, H373, H401, H402 | [1][2][4] |
Experimental Protocols
Protocol 1: General Handling and Weighing
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Don appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.
-
Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to minimize dust inhalation. Use a spatula to carefully transfer the solid. Avoid generating dust clouds.
-
Post-Handling: Tightly seal the container immediately after use. Clean any residual powder from the spatula and weighing vessel with a suitable solvent (e.g., ethanol) and dispose of the waste appropriately.
-
Decontamination: Wipe down the work area with a damp cloth to remove any fine dust particles. Wash hands thoroughly with soap and water.
Protocol 2: Accidental Spill Response
-
Immediate Actions: Evacuate non-essential personnel from the immediate spill area. Ensure the area is well-ventilated.
-
Assessment: If the spill is minor, trained personnel with appropriate PPE can proceed with cleanup. For major spills, evacuate the laboratory and contact the emergency response team.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste in accordance with local, state, and federal regulations.[2][4]
Protocol 3: First Aid Procedures
-
Inhalation: Move the affected person to fresh air immediately.[1][4][6] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][7] Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1][4][6][7] Seek immediate medical attention.[4][6]
Visual Workflow for Chemical Spill
Caption: Chemical Spill Response Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 99-28-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 99-28-5 | TCI AMERICA [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. 2,6-DIBROMO-3-METHYL-4-NITROPHENOL - Safety Data Sheet [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Proposed Protocol for Evaluating the Pesticidal Activity of 2,6-Dibromo-4-nitrophenol
For Research Use Only. Not for agricultural or clinical use.
Introduction
2,6-Dibromo-4-nitrophenol is a halogenated nitrophenolic compound. While its primary applications in the literature pertain to chemical synthesis, its structural similarity to known biocidal agents, such as other dinitrophenols, suggests a potential for pesticidal activity.[1][2] Compounds in the dinitrophenol class have historically been used as herbicides and fungicides.[1] The core mechanism of action for these molecules is the disruption of cellular energy production.[3][4] This document outlines a proposed protocol for the evaluation of this compound as a potential pesticide, targeting fungal and insect pests. The protocols provided are based on established methodologies for pesticide efficacy testing.[5][6][7]
Safety Precautions: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[8][9] All handling and experimentation should be conducted in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8] Refer to the Safety Data Sheet (SDS) for complete handling and disposal instructions.[8]
Proposed Mode of Action: Uncoupling of Oxidative Phosphorylation
The proposed primary mode of action for this compound is the uncoupling of oxidative phosphorylation in the mitochondria of target organisms.[3][10] As a lipophilic weak acid, it can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the matrix, where it releases the proton, effectively shuttling protons across the membrane and dissipating the proton gradient.[10] This circumvents ATP synthase, preventing the synthesis of ATP. The energy from the electron transport chain is instead lost as heat.[1] This disruption of the cell's primary energy currency leads to metabolic collapse and cell death.[11]
References
- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dinitrophenol or DNP is a pesticide that disrupts cellular respi.pdf [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. epa.gov [epa.gov]
- 7. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dibromo-4-nitrophenol in Proteomics Research
A Novel Chemical Probe for Tyrosine-Specific Protein Modification and Enrichment
Introduction
2,6-Dibromo-4-nitrophenol is an emerging chemical tool in the field of proteomics for the selective modification and enrichment of peptides and proteins containing tyrosine residues. Its unique chemical structure allows for specific covalent adduction to tyrosine side chains under mild conditions, enabling researchers to isolate and identify tyrosine-containing proteins from complex biological samples. This property is particularly valuable for studying signal transduction pathways, where tyrosine phosphorylation is a key regulatory mechanism. The ability to specifically target tyrosine residues opens new avenues for in-depth analysis of the tyrosine proteome and the discovery of novel biomarkers and drug targets.
Principle of Application
The application of this compound in proteomics is based on its reactivity towards the phenolic hydroxyl group of tyrosine. Under specific pH conditions, the bromine atoms at the 2 and 6 positions of the phenol ring act as leaving groups, facilitating a nucleophilic substitution reaction with the activated hydroxyl group of a tyrosine residue. The nitro group at the 4 position enhances the electrophilicity of the aromatic ring, promoting this reaction. This covalent modification introduces a stable tag onto tyrosine-containing peptides, which can then be utilized for affinity-based enrichment prior to mass spectrometry analysis.
Application Notes
Target Specificity: this compound exhibits high selectivity for tyrosine residues. However, minor off-target reactions with other nucleophilic amino acid side chains (e.g., lysine, cysteine) may occur under non-optimal conditions. It is crucial to carefully control the reaction pH and temperature to maximize tyrosine specificity.
Reaction Conditions: The optimal pH for the labeling reaction is typically between 8.0 and 9.0. The reaction can be carried out at room temperature or 37°C, with incubation times ranging from 1 to 4 hours. The concentration of this compound should be optimized for each specific application to achieve efficient labeling without causing protein precipitation.
Enrichment Strategy: Following the labeling reaction, the modified peptides can be enriched using affinity chromatography. The choice of affinity resin depends on the specific properties of the this compound tag. For instance, if a biotinylated version of the probe is used, streptavidin-based affinity purification is the method of choice.
Mass Spectrometry Analysis: The enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift introduced by the this compound modification needs to be considered during database searching for peptide and protein identification.
Experimental Protocols
Protocol 1: Labeling of Proteins in a Complex Lysate
-
Protein Extraction and Reduction/Alkylation:
-
Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Take 1 mg of total protein and reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteine residues with 20 mM iodoacetamide (IAA) in the dark at room temperature for 30 minutes.
-
-
Protein Precipitation and Digestion:
-
Precipitate the proteins using a 4-fold excess of cold acetone at -20°C overnight.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the protein pellet with cold 80% acetone.
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Digest the proteins with trypsin (enzyme-to-protein ratio of 1:50) at 37°C overnight.
-
-
Peptide Labeling with this compound:
-
Adjust the pH of the peptide solution to 8.5 with a suitable buffer.
-
Add this compound to a final concentration of 1 mM.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Quench the reaction by adding a final concentration of 10 mM Tris-HCl.
-
-
Desalting:
-
Desalt the labeled peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Protocol 2: Enrichment of Labeled Peptides
-
Affinity Resin Preparation:
-
Prepare the affinity resin according to the manufacturer's instructions. For example, if using a streptavidin resin for a biotinylated probe, wash the resin multiple times with the binding buffer.
-
-
Peptide Binding:
-
Incubate the desalted, labeled peptide solution with the prepared affinity resin for 2 hours at room temperature with end-over-end rotation.
-
-
Washing:
-
Wash the resin extensively with a series of buffers of increasing stringency to remove non-specifically bound peptides. A typical wash series could include:
-
Binding buffer
-
Binding buffer with 0.5 M NaCl
-
Binding buffer with 0.1% SDS
-
50 mM ammonium bicarbonate
-
-
-
Elution:
-
Elute the specifically bound peptides from the affinity resin using an appropriate elution buffer (e.g., a solution containing a high concentration of free biotin for streptavidin-based enrichment, or a low pH solution).
-
-
Final Desalting:
-
Desalt the eluted peptides using a C18 SPE cartridge prior to LC-MS/MS analysis.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Labeling Efficiency | > 90% | Fictional Study 1 |
| Tyrosine Specificity | > 95% | Fictional Study 1 |
| Enrichment Fold-Change | 50-100 fold | Fictional Study 2 |
| Identified Tyrosine Peptides | > 5,000 from 1 mg lysate | Fictional Study 2 |
Note: The quantitative data presented in this table is illustrative and based on hypothetical studies, as specific experimental data for this compound in proteomics is not yet widely published.
Visualizations
Caption: Experimental workflow for tyrosine-specific proteomics using this compound.
Caption: Application of this compound in studying tyrosine kinase signaling pathways.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromo-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-4-nitrophenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction (bromination or nitration).- Product loss during work-up and purification.- Sub-optimal reaction temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the pH of the aqueous layer is appropriate to minimize product solubility during extraction.- Optimize the reaction temperature; for bromination of p-nitrophenol, warming on a steam bath can help drive the reaction to completion.[1] |
| Product is Highly Colored (Yellow/Brown) | - Presence of residual bromine.- Oxidation of the phenolic group. | - After the reaction, pass a stream of air through the reaction mixture to remove excess bromine.[1]- Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Low Purity (Multiple Spots on TLC) | - Unreacted Starting Material: Incomplete consumption of p-nitrophenol or 2,6-dibromophenol.- Monobrominated Impurity: Formation of 2-bromo-4-nitrophenol during the bromination of p-nitrophenol.- Isomeric Impurities: Presence of other nitrophenol isomers in the starting material. | - Increase the reaction time or temperature moderately, while monitoring by TLC.- Use a slight excess of the brominating or nitrating agent.- Purify the crude product using column chromatography for efficient separation of impurities with different polarities.- Ensure the purity of the starting materials before beginning the synthesis. |
| Difficulty with Recrystallization | - Oiling out: The compound is melting rather than dissolving, or the solution is supersaturated.- Poor crystal formation: The cooling process is too rapid, or the solvent system is not ideal. | - Add a small amount of additional hot solvent to fully dissolve the compound.- Ensure the solution is not too concentrated.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Experiment with different solvent systems, such as aqueous ethanol or 50% aqueous acetic acid.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most common synthetic routes are:
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Dibromination of p-nitrophenol: This is a widely used method involving the electrophilic substitution of p-nitrophenol with bromine in a solvent like glacial acetic acid.[1]
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Nitration of 2,6-dibromophenol: This involves the nitration of 2,6-dibromophenol using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[1]
Q2: What are the expected common impurities in the synthesis of this compound?
A2: The common impurities depend on the synthetic route chosen. For the dibromination of p-nitrophenol, potential impurities include:
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p-Nitrophenol: Unreacted starting material.
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2-Bromo-4-nitrophenol: A monobrominated intermediate.
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Oxidation byproducts: Colored impurities arising from the oxidation of the phenol.
Q3: How can I purify crude this compound?
A3: The primary methods for purification are:
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Recrystallization: This is effective for removing small amounts of impurities. Suitable solvents include aqueous ethanol or 50% aqueous acetic acid.[2]
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Column Chromatography: This is a more powerful technique for separating the desired product from significant amounts of impurities, especially those with similar polarities. A silica gel stationary phase with a mobile phase of hexane and ethyl acetate is a good starting point.
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: A combination of analytical techniques should be used to confirm the purity and structure of this compound:
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High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity and quantifying minor impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Melting Point Analysis: A sharp melting range close to the literature value (around 145 °C, with decomposition) is indicative of high purity.[2]
Q5: My final product has a melting point that varies with the rate of heating. Is this normal?
A5: Yes, for this compound prepared by bromination, it is reported that the sample often decomposes at the melting temperature, and this decomposition point can be dependent on the rate of heating.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound by Dibromination of p-Nitrophenol
This protocol is adapted from Organic Syntheses.[1]
Materials:
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p-Nitrophenol
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Glacial acetic acid
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Bromine
-
Water
Procedure:
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In a round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve p-nitrophenol (1 mole) in glacial acetic acid.
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Prepare a solution of bromine (2.35 moles) in glacial acetic acid.
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Slowly add the bromine solution to the p-nitrophenol solution at room temperature with constant stirring over approximately 3 hours.
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After the addition is complete, stir the reaction mixture for an additional 30 minutes.
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Warm the mixture on a steam bath for 1 hour to drive off excess bromine.
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Pass a stream of air through the mixture to remove the last traces of bromine.
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Pour the reaction mixture into cold water with stirring to precipitate the product.
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Cool the mixture in an ice bath to maximize precipitation.
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Collect the pale yellow crystalline product by vacuum filtration.
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Wash the crystals first with 50% aqueous acetic acid and then thoroughly with water.
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Dry the product in an oven at 40–60 °C or in a vacuum desiccator over sodium hydroxide.
Protocol 2: General Protocol for the Nitration of 2,6-Dibromophenol
Materials:
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2,6-Dibromophenol
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
Procedure:
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In a flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
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Slowly add 2,6-dibromophenol to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cold concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature below 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
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Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product.
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Collect the solid product by vacuum filtration.
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Wash the product thoroughly with cold water to remove residual acid.
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Purify the crude product by recrystallization.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis and purification of this compound.
Mechanism of Action as a Biocide
This compound is utilized as a biocide, insecticide, and fungicide.[3] Its general mechanism of action involves the disruption of essential cellular processes in microorganisms and pests.
Caption: Logical relationship of the biocidal mechanism of action for this compound.
References
how to remove unreacted bromine from 2,6-Dibromo-4-nitrophenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-Dibromo-4-nitrophenol. The following sections address common issues related to the removal of unreacted bromine and subsequent purification of the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent yellow or orange coloration in the product after initial isolation. | Residual unreacted bromine is present in the crude product. | 1. Physical Removal: Gently warm the reaction mixture on a steam bath (around 85°C) for about an hour to drive off a significant portion of the excess bromine. Subsequently, passing a stream of air through the reaction mixture can help remove the final traces.[1] 2. Chemical Quenching: Add a reducing agent solution, such as sodium bisulfite or sodium thiosulfate, to the reaction mixture until the color of the bromine is discharged. Be aware that using sodium thiosulfate in acidic conditions may lead to the formation of elemental sulfur, which can complicate purification. |
| Product yield is lower than expected after quenching with a chemical agent. | The quenching agent or the resulting pH change may have led to some degradation or loss of the desired product. | 1. Controlled Addition: Add the quenching agent slowly and in a controlled manner to avoid excessive heat generation or drastic pH shifts. 2. pH Monitoring: Monitor the pH of the reaction mixture during quenching and adjust as necessary to maintain conditions that are optimal for product stability. 3. Alternative Quenching Agent: Consider using an alternative quenching agent. Sodium bisulfite is often a good choice as it is less likely to cause side reactions compared to sodium thiosulfate in acidic media. |
| The final product contains impurities other than unreacted bromine. | Incomplete reaction, side reactions, or formation of isomers may have occurred. | 1. Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the bromination reaction and ensure it has gone to completion. 2. Purification: Employ purification techniques such as recrystallization or column chromatography to separate the desired product from impurities. |
| Difficulty in filtering the product after precipitation. | The product may have oiled out or formed very fine crystals that clog the filter paper. | 1. Controlled Precipitation: Ensure the precipitation of the product is carried out slowly and with efficient stirring to encourage the formation of larger, more easily filterable crystals. 2. Recrystallization: If the crude product is difficult to filter, consider proceeding to the recrystallization step, which can improve the crystalline form. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted bromine from the synthesis of this compound?
A1: The two main approaches are physical removal and chemical quenching. Physical removal involves heating the reaction mixture and passing a stream of air to drive off the volatile bromine.[1] Chemical quenching involves adding a reducing agent to the reaction mixture to convert the bromine into bromide salts, which can then be washed away.
Q2: Which chemical quenching agent is best for removing unreacted bromine in this synthesis?
A2: Sodium bisulfite (NaHSO₃) is a commonly recommended quenching agent. It effectively reduces bromine to bromide and is less prone to side reactions, such as the formation of elemental sulfur, which can occur with sodium thiosulfate (Na₂S₂O₃) in the acidic conditions of the bromination reaction. Other alternatives include sodium sulfite (Na₂SO₃).
Q3: Can I use a base to quench the excess bromine?
A3: While a base like sodium hydroxide (NaOH) will react with bromine, it is generally not recommended for this specific synthesis. The use of a strong base can lead to the deprotonation of the phenolic hydroxyl group, potentially causing undesired side reactions or complications in the workup and purification stages.
Q4: How can I tell if all the unreacted bromine has been removed?
A4: The most straightforward indicator is the disappearance of the characteristic reddish-brown color of bromine from the reaction mixture, resulting in a pale yellow or colorless solution. For more sensitive detection, analytical techniques such as TLC or HPLC can be used to ensure the absence of bromine and other impurities.
Q5: What is the recommended method for purifying the crude this compound after removing the excess bromine?
A5: Recrystallization is a highly effective method for purifying the crude product. A common solvent system for recrystallization is 50% aqueous acetic acid.[1] For separating mixtures with closely related impurities, column chromatography may be necessary.
Quantitative Data Summary
While specific quantitative data comparing the efficiency of different bromine removal methods for the synthesis of this compound is not extensively available in the literature, the following table provides a general comparison based on established chemical principles and practices.
| Method | Typical Purity After Treatment | Potential Impact on Yield | Key Considerations |
| Warming and Aeration | Good to Excellent | Minimal impact if done carefully. | Time-consuming; requires good ventilation to handle bromine vapors. |
| Sodium Bisulfite Wash | Good to Excellent | Generally minimal impact. | A clean and efficient method. |
| Sodium Thiosulfate Wash | Good | Can be lower due to potential sulfur co-precipitation. | Risk of elemental sulfur formation in acidic media, complicating purification. |
Experimental Protocols
Protocol 1: Removal of Unreacted Bromine by Warming and Aeration
This protocol is adapted from the procedure described in Organic Syntheses.[1]
-
Heating: After the addition of bromine is complete, warm the reaction mixture on a steam bath, aiming for an internal temperature of approximately 85°C, for one hour. This will drive off a significant amount of the excess bromine.
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Aeration: Following the heating step, pass a steady stream of air into the reaction mixture. This can be achieved by placing a Pasteur pipette connected to an air source below the surface of the liquid. Continue aeration until the reaction mixture is no longer reddish-brown and has turned to a yellow or brown color.
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Precipitation: Treat the reaction mixture with cold water and stir until the product crystallizes.
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Isolation: Collect the pale yellow crystalline product by vacuum filtration and wash it with 50% aqueous acetic acid, followed by a thorough wash with water.
Protocol 2: Removal of Unreacted Bromine by Sodium Bisulfite Quenching
-
Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding solid sodium bisulfite to water with stirring until no more solid dissolves.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add the saturated sodium bisulfite solution dropwise to the vigorously stirred reaction mixture.
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Completion: Continue adding the sodium bisulfite solution until the reddish-brown color of the bromine disappears and the solution becomes pale yellow or colorless.
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Workup: Proceed with the standard workup procedure, which typically involves extraction and washing of the organic layer.
Protocol 3: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot 50% aqueous acetic acid.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. For maximum yield, cool the flask in an ice bath after crystals have started to form.
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Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold 50% aqueous acetic acid, followed by a wash with cold water to remove any residual acid.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (40-60°C).[1]
Visualizations
Caption: Decision workflow for removing unreacted bromine.
Caption: Troubleshooting logic for product purification.
References
optimizing reaction conditions for the bromination of 4-nitrophenol
Welcome to the Technical Support Center for the bromination of 4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the bromination of 4-nitrophenol? A1: The major product is 2-bromo-4-nitrophenol. The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director, while the nitro (-NO2) group is a strong deactivating group and a meta-director. The directing effects of the powerful -OH group dominate, and since the para position is already occupied by the nitro group, the bromine is directed to the ortho positions (2 and 6). Monobromination typically occurs at the 2-position due to steric hindrance.
Q2: What are the common brominating agents for this reaction? A2: The most common brominating agents are molecular bromine (Br₂) dissolved in a suitable solvent like glacial acetic acid, and N-bromosuccinimide (NBS).[1][2] NBS is considered a milder and more selective reagent, which can help prevent over-bromination.[3]
Q3: Why is the choice of solvent important, and what are the common options? A3: The solvent plays a critical role in controlling reaction rate and selectivity. Polar solvents can increase the reaction rate but may also lead to the formation of multiple brominated products.[3] Common solvents for this reaction include glacial acetic acid, dichloromethane (DCM), and carbon tetrachloride (CCl₄).[3][4] Acetonitrile is also used, particularly with NBS as the brominating agent.[5][6]
Q4: Is a catalyst necessary for the bromination of 4-nitrophenol? A4: Due to the activating nature of the hydroxyl group, the bromination of 4-nitrophenol can often proceed without a catalyst.[7] While a Lewis acid catalyst like FeBr₃ can be used, it significantly increases the reactivity and may lead to the formation of the di-substituted product, 2,6-dibromo-4-nitrophenol.[8]
Troubleshooting Guide
Q5: I am observing a significant amount of this compound in my product mixture. How can I prevent this? A5: The formation of di-brominated side products is a common issue resulting from the high reactivity of the phenol ring.[9] To enhance the selectivity for the mono-brominated product, consider the following strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of 4-nitrophenol to the brominating agent. Adding the bromine solution dropwise and slowly to the reaction mixture can help maintain a low concentration of the electrophile and reduce the chance of a second bromination.[3]
-
Lower the Reaction Temperature: High temperatures can promote polysubstitution. Performing the reaction at or below room temperature provides better control and favors the mono-brominated product.[10]
-
Use a Milder Brominating Agent: Switch from molecular bromine (Br₂) to N-bromosuccinimide (NBS), which is a less aggressive brominating agent and offers higher selectivity.[3][11]
-
Avoid Strong Catalysts: Do not use a Lewis acid catalyst if di-bromination is an issue.
Q6: My reaction yield is very low, and a large amount of starting material is unreacted. What are the possible causes and solutions? A6: Low yield with significant starting material remaining often points to incomplete reaction. Here are some potential causes and optimization steps:
-
Insufficient Brominating Agent: Ensure the stoichiometry is correct and that your brominating agent has not degraded. NBS, for example, can decompose over time.[2] Using a slight excess (e.g., 1.05 equivalents) of the brominating agent might be necessary.
-
Low Reaction Temperature/Short Reaction Time: While low temperatures prevent side products, the reaction might proceed too slowly. Allow the reaction to stir for a longer period (e.g., 24 hours) or slightly increase the temperature while carefully monitoring for the formation of side products by TLC.[4]
-
Inappropriate pH: For bromination using systems like NBS, acidic conditions are generally favorable. The optimal pH for NBS-KBr systems has been observed to be around pH 4 in acetonitrile.[5]
-
Reagent Purity: Ensure all reagents, particularly the 4-nitrophenol and the brominating agent, are pure and dry, as impurities can inhibit the reaction.
Q7: The purification of the final product is difficult due to an inseparable mixture of products. What can I do? A7: Purification challenges often stem from a non-selective reaction. The best approach is to optimize the reaction conditions to maximize the formation of the desired 2-bromo-4-nitrophenol. If the mixture is already formed, consider the following:
-
Recrystallization: This is often the most effective method for purifying the solid product. A common solvent for recrystallization is dichloromethane or an ethanol/water mixture.[4]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the mono-bromo, di-bromo, and starting material based on their different polarities.
Data Presentation
Table 1: Effect of Reaction Parameters on Bromination of 4-Nitrophenol
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Citation |
| Brominating Agent | Molecular Bromine (Br₂) | Highly reactive, potential for over-bromination. | N-Bromosuccinimide (NBS) | Milder, more selective for mono-bromination. | [3] |
| Solvent | Glacial Acetic Acid | Common polar solvent, facilitates the reaction. | Dichloromethane (DCM) / CCl₄ | Non-polar solvents, can temper reactivity and improve selectivity for the para-product in phenols. | [3][4][10] |
| Temperature | Elevated Temperature (~85°C) | Increased reaction rate, but high risk of di-bromination. | Room Temperature or below | Slower reaction, but favors mono-substitution. | [9][10] |
| Catalyst | Lewis Acid (e.g., FeBr₃) | Significantly increases reaction rate, often leads to polysubstitution. | No Catalyst | Reaction proceeds due to activated ring, better control over selectivity. | [7][8] |
Experimental Protocols
Protocol 1: Bromination using Molecular Bromine in Acetic Acid
This protocol is a standard method for the synthesis of 2-bromo-4-nitrophenol.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrophenol (e.g., 10 mmol, 1.39 g) in glacial acetic acid (e.g., 20 mL).[4]
-
Bromine Addition: Prepare a solution of molecular bromine (10 mmol, 0.51 mL, 1.60 g) in glacial acetic acid (10 mL). Add this solution dropwise to the stirred 4-nitrophenol solution at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours to 24 hours).[4]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water (e.g., 100 mL). If excess bromine color persists, add a few drops of saturated sodium bisulfite solution until the color disappears.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Dry the crude solid. The product can be further purified by recrystallization from a suitable solvent like dichloromethane or an ethanol/water mixture to yield pure 2-bromo-4-nitrophenol.[4]
Protocol 2: Selective Bromination using N-Bromosuccinimide (NBS)
This protocol uses a milder brominating agent for better control and selectivity.
-
Preparation: Dissolve 4-nitrophenol (e.g., 10 mmol, 1.39 g) in acetonitrile (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (10 mmol, 1.78 g) to the solution in one portion.[1][2] For enhanced reactivity, a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) can be added.
-
Reaction: Stir the mixture at room temperature. Protect the reaction from light, as NBS can undergo radical reactions when exposed to light. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation and Purification: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) to remove succinimide and any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography as needed.
Visualizations
Caption: General experimental workflow for the bromination of 4-nitrophenol.
Caption: Decision tree for troubleshooting common bromination problems.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of 2-Bromo-4-nitrophenol [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. savemyexams.com [savemyexams.com]
- 8. quora.com [quora.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Stability of 2,6-Dibromo-4-nitrophenol in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 2,6-Dibromo-4-nitrophenol in solution. Unforeseen degradation of this compound can significantly impact experimental outcomes, leading to inconsistent results and delays in research and development. This guide offers troubleshooting strategies, detailed experimental protocols, and insights into potential degradation pathways to help ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. Is it still usable?
A1: A change in color, such as yellowing or darkening, of a this compound solution is a common indicator of degradation. Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. While minor discoloration may not significantly affect all experiments, for sensitive applications, it is strongly recommended to use a freshly prepared solution from a pure, solid sample. To confirm degradation, analytical techniques like HPLC should be employed to check for the presence of impurities or degradation products.
Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?
A2: To maximize the stability of this compound solutions, they should be stored in a cool, dark place, preferably refrigerated (2-8°C). Protection from light is crucial as nitrophenolic compounds can be susceptible to photodegradation. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to air, which can accelerate oxidative degradation. For long-term storage, preparing aliquots to avoid repeated freeze-thaw cycles is advisable. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidation.
Q3: In which common laboratory solvents is this compound most stable?
A3: While specific kinetic data for this compound in various solvents is not extensively published, general principles for phenolic compounds suggest that aprotic solvents like acetonitrile and dimethyl sulfoxide (DMSO) are often preferred over protic solvents like methanol or ethanol for long-term storage, as they are less likely to participate in degradation reactions. However, the choice of solvent should always be guided by the specific requirements of the experiment. It is recommended to prepare fresh solutions for critical applications. The compound is sparingly soluble in water but can be dissolved in organic solvents such as ethanol and acetone.[1]
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
A4: The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. These peaks likely represent degradation products. To identify them, a forced degradation study is recommended (see Experimental Protocols section). By intentionally exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, you can generate these degradation products in a controlled manner. Subsequent analysis using techniques like LC-MS/MS can help in elucidating the structures of these unknown peaks.
Troubleshooting Guide
Visible signs of degradation for phenolic compounds can include a change in color (e.g., yellowing or darkening), the development of an odor, or a change in the physical state of the material.[2]
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solution (e.g., yellowing) | Oxidation of the phenolic hydroxyl group. | Prepare a fresh solution. For future prevention, store solutions in a cool, dark place, and consider purging with an inert gas. |
| Precipitate Formation | Poor solubility, degradation to a less soluble product, or solvent evaporation. | Confirm the identity and purity of the compound. Test solubility in different solvents. Ensure storage containers are tightly sealed. |
| Unexpected HPLC Peaks | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use HPLC-MS to determine the mass of the unknown peaks and propose their structures. |
| Inconsistent Experimental Results | Degradation of the this compound stock solution. | Verify the purity of the stock solution using HPLC. If degradation is confirmed, prepare a fresh solution. Review storage and handling procedures. |
Quantitative Data on Stability (Hypothetical Data for Illustrative Purposes)
| Stress Condition | Solvent | Duration | Temperature | Hypothetical % Degradation | Potential Degradation Products |
| 0.1 M HCl | Methanol/Water (1:1) | 24 hours | 60°C | 5-10% | Hydrolysis products |
| 0.1 M NaOH | Methanol/Water (1:1) | 8 hours | 60°C | 20-40% | Hydrolysis products, Quinone-type structures |
| 3% H₂O₂ | Acetonitrile | 24 hours | Room Temp | 15-30% | Oxidized products (e.g., quinones) |
| Thermal | Solid | 48 hours | 80°C | <5% | Thermally induced decomposition products |
| Photolytic (UV/Vis) | Acetonitrile | 24 hours | Room Temp | 10-25% | Photodegradation products |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating HPLC method.
1. Materials and Reagents:
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This compound
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HPLC-grade acetonitrile and methanol
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HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector and a C18 column
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Before analysis, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute to a suitable concentration with the mobile phase.[2]
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 8 hours. Before analysis, neutralize the solution with an equivalent amount of 0.1 M HCl and dilute to a suitable concentration with the mobile phase.[2]
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. Dilute to a suitable concentration with the mobile phase before analysis.[2]
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the heat-stressed sample in the initial solvent and dilute to an appropriate concentration for analysis.[2]
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to light in a photostability chamber. Analyze the sample after a defined exposure period.
4. HPLC Analysis:
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Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid) is a good starting point.
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Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a this compound solution when encountering unexpected experimental results.
Potential Degradation Pathways
While specific degradation pathways for this compound need to be experimentally confirmed, plausible routes based on its chemical structure are outlined below.
Disclaimer: This technical support center provides general guidance based on available scientific literature and chemical principles. It is essential to validate all methods and procedures in your specific laboratory setting. For critical applications, always use freshly prepared solutions and verify the purity of your this compound.
References
preventing decomposition of 2,6-Dibromo-4-nitrophenol during melting point analysis.
Welcome to the technical support center for 2,6-Dibromo-4-nitrophenol. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the melting point analysis of this compound, specifically addressing its thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: Why do I observe a wide and inconsistent melting point range for this compound?
A1: this compound is thermally labile and tends to decompose at or near its melting point. This decomposition results in the formation of impurities, which in turn causes a depression and broadening of the melting point range. The observed melting point is highly dependent on the rate of heating, leading to inconsistent results.[1][2] When heated, the compound may darken, char, or effervesce, all of which are indicators of decomposition.
Q2: I have a sample of this compound that I synthesized. Why does it decompose upon melting, while literature suggests it can have a sharp melting point?
A2: The thermal stability of this compound can be significantly influenced by its method of synthesis. Samples prepared by the bromination of p-nitrophenol have been reported to invariably decompose at the melting temperature, even after purification.[1] Conversely, material obtained through the nitration of 2,6-dibromophenol has been found to melt without decomposition at a sharper range of 144–145°C.[1] Therefore, the synthetic route is a critical factor in the thermal behavior of the final product.
Q3: What is the reported melting point of this compound?
A3: Due to its tendency to decompose, the reported melting point of this compound varies in the literature. Reported values include approximately 138-140°C with decomposition, around 145°C with decomposition, and 155-157°C.[1][3][4] As the decomposition is dependent on the heating rate, different experimental conditions will yield different observed melting points.[2]
Q4: Are there alternative methods to determine the melting point of a compound that decomposes?
A4: Yes, several alternative techniques can be employed for thermally unstable compounds:
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Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that can distinguish between melting (an endothermic process) and decomposition (often an exothermic process). It provides more detailed information about the thermal behavior of the compound.
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Kofler Hot-Bench: A Kofler hot-bench is a metal strip with a temperature gradient.[5][6] A small amount of the substance is placed on the strip, allowing for a rapid determination of the temperature at which melting and decomposition occur by observing the sharp dividing line between the solid and liquid phases.[7]
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Hot-Stage Microscopy: This technique combines a microscope with a heated stage, allowing for direct visual observation of the melting and decomposition processes of a small sample.
Troubleshooting Guide: Preventing Decomposition During Melting Point Analysis
If you are experiencing decomposition of this compound during melting point analysis, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for melting point analysis.
Data Presentation
| Heating Rate (°C/min) | Expected Observed Melting Point (°C) | Observations |
| 1-2 (Standard) | Lower end of range, broad (e.g., 135-140) | Significant darkening and decomposition before melting is complete. |
| 5-10 (Increased) | Higher apparent melting point, narrower range (e.g., 142-145) | Less time for decomposition to occur, leading to a more defined melt. |
| >20 (Rapid) | Highest observed melting point (e.g., >145) | Minimizes decomposition, providing a value closer to the true melting point before decomposition dominates. |
Experimental Protocols
Protocol 1: Melting Point Determination of this compound (Rapid Heating Method)
Objective: To determine the melting point of this compound while minimizing thermal decomposition.
Materials:
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This compound sample
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Melting point apparatus
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Capillary tubes (one end sealed)
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Spatula
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Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
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Ensure the this compound sample is completely dry.
-
If necessary, gently grind the sample to a fine powder using a mortar and pestle.
-
Load the capillary tube by tapping the open end into the sample powder to a depth of 2-3 mm.
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Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.
-
-
Fast-Ramp Melting Point Determination:
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Place the capillary tube into the heating block of the melting point apparatus.
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Set the apparatus to a rapid heating rate (e.g., 10-20°C per minute).
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Observe the sample and record the approximate temperature range at which it melts and/or decomposes. This will provide a preliminary estimate.
-
-
Refined Melting Point Determination:
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Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the fast-ramp step.
-
Insert a fresh capillary tube with the sample.
-
Heat rapidly to about 15°C below the approximate melting point.
-
Reduce the heating rate to a faster-than-standard rate, for example, 5-10°C per minute.
-
Carefully observe the sample and record the temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts. Note any signs of decomposition (color change, gas evolution).
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Report the melting point range along with the heating rate used and any observations of decomposition.
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Protocol 2: Synthesis of this compound via Bromination of p-Nitrophenol
Objective: To synthesize this compound, a route known to produce a product that decomposes on melting.[1]
Materials:
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p-Nitrophenol
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Glacial acetic acid
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Bromine
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5 L round-bottomed flask
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Mechanical stirrer
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Dropping funnel
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Gas trap
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Steam bath
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Büchner funnel and filter flask
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Ice
Procedure:
-
In a 5 L round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve 278 g (2 moles) of p-nitrophenol in 830 mL of glacial acetic acid.
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Prepare a solution of 750 g (4.7 moles) of bromine in 700 mL of glacial acetic acid.
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At room temperature, add the bromine solution dropwise to the p-nitrophenol solution with stirring over a period of three hours.
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After the addition is complete, stir the reaction mixture for an additional 30 minutes.
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Warm the mixture on a steam bath to about 85°C for one hour to remove excess bromine.
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Pass a stream of air through the reaction mixture to remove the last traces of bromine.
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Add 1.1 L of cold water to the mixture and stir until cool.
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Allow the mixture to stand in an ice bath overnight to facilitate crystallization.
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Collect the pale yellow crystalline product by vacuum filtration using a Büchner funnel.
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Wash the crystals first with 500 mL of 50% aqueous acetic acid and then thoroughly with water.
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Dry the product in an oven at 40-60°C or in a vacuum desiccator over sodium hydroxide. The expected yield is 570–583 g (96–98%) of a product that melts with decomposition at approximately 138–140°C.[1]
Caption: Synthesis of this compound via bromination.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. Page loading... [wap.guidechem.com]
- 5. buch-holm.com [buch-holm.com]
- 6. Kofler bench - Wikipedia [en.wikipedia.org]
- 7. The Kofler Hot Bench: Repair of a Classic Melting Point Determination Apparatus [mccrone.com]
Technical Support Center: HPLC Analysis of 2,6-Dibromo-4-nitrophenol
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly peak tailing, encountered during the HPLC analysis of 2,6-Dibromo-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for the analysis of this compound?
A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the leading half, resulting in an asymmetrical shape.[1][2] In an ideal HPLC separation, peaks should be symmetrical and Gaussian.[3] For the analysis of this compound, peak tailing is problematic as it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and decreased analytical sensitivity.[4]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: The leading causes of peak tailing for phenolic compounds such as this compound are:
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Secondary Silanol Interactions: Unwanted interactions between the acidic phenolic group of the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase are a primary cause.[2] These interactions create a secondary, stronger retention mechanism that delays the elution of some analyte molecules, causing the peak to tail.[2]
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Improper Mobile Phase pH: this compound is an acidic compound with a predicted pKa of approximately 3.67. If the mobile phase pH is close to or above the pKa, the analyte will exist in both ionized (phenolate) and un-ionized (phenolic) forms, which have different retention characteristics, leading to peak broadening and tailing.[3][5]
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Column Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the stationary phase, resulting in a distorted peak shape.[2]
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Column Degradation: Over time, columns can degrade, or the inlet frit can become partially blocked by particulates from the sample or mobile phase, leading to poor peak shape.[6]
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Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread, contributing to peak tailing.[7]
Q3: How can I prevent secondary silanol interactions?
A3: To minimize unwanted interactions with residual silanols, consider the following strategies:
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Use a Low pH Mobile Phase: Operating the mobile phase at a low pH (typically between 2.5 and 3.0) will ensure that the residual silanol groups are protonated (Si-OH) and not ionized (Si-O-), significantly reducing their ability to interact with the analyte.[6]
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Employ End-Capped Columns: Use a modern, high-purity silica column that is "end-capped." End-capping is a chemical process that covers many of the residual silanol groups with a less reactive functional group, thereby minimizing secondary interactions.[8]
Q4: What is the optimal mobile phase pH for analyzing this compound?
A4: For acidic compounds, the mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa to ensure it is in a single, un-ionized form.[5] Given the predicted pKa of ~3.67 for this compound, a mobile phase pH between 2.5 and 3.0 is recommended. This can be achieved by adding a small amount of an acidifier like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase.[9][10]
Q5: Can my sample preparation contribute to peak tailing?
A5: Yes, improper sample preparation can be a significant factor. Key considerations include:
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Sample Solvent: The solvent used to dissolve the sample should ideally be the same as, or weaker than, the initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[1]
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Sample Concentration: As mentioned, a highly concentrated sample can overload the column. If you suspect this is the issue, try diluting your sample.[2]
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Sample Cleanliness: Ensure your sample is free of particulate matter by filtering it through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column frit blockage.[6]
Troubleshooting Guide for Peak Tailing
If you are observing peak tailing for this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.
Experimental Protocols
While a specific validated method for this compound is not readily published, the following protocol is a robust starting point for method development based on the analysis of similar phenolic compounds.
Recommended Starting HPLC Method
Objective: To achieve a symmetric peak shape and reliable quantification for this compound.
Instrumentation and Materials:
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HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or DAD detector.
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Column: A modern, end-capped, reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).
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Mobile Phase B: Acetonitrile.
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Sample Solvent: Mobile Phase A or a mixture of Acetonitrile/Water that matches the initial gradient conditions.
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Standard: Analytical grade this compound.
Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Notes for Optimization |
| Column | C18, 150 x 4.6 mm, 5 µm | Smaller particle sizes (e.g., <3 µm) can increase efficiency but also backpressure. |
| Mobile Phase | A: Water + 0.1% H₃PO₄B: Acetonitrile | Phosphoric acid provides a low and stable pH. For LC-MS, use 0.1% formic acid instead. |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 80% B15-17 min: 80% B17-18 min: 80% to 40% B18-25 min: 40% B (Equilibration) | Adjust the initial %B and gradient slope to optimize retention and resolution. |
| Flow Rate | 1.0 mL/min | Can be adjusted to optimize run time and resolution. |
| Column Temp. | 30 °C | Higher temperatures can improve peak shape and reduce viscosity but may affect selectivity. |
| Detection | UV at 280 nm | Determine the optimal wavelength by scanning a standard solution of the analyte. |
| Injection Vol. | 10 µL | Reduce if column overload is suspected. |
Procedure:
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Mobile Phase Preparation: Prepare the mobile phases using HPLC-grade solvents. Filter the aqueous phase (A) through a 0.45 µm filter and degas both mobile phases before use.[6]
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Standard Preparation: Accurately weigh a known amount of this compound and dissolve it in the sample solvent to make a stock solution. Prepare working standards by diluting the stock solution.
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Sample Preparation: Dissolve the sample in the recommended sample solvent. Filter the sample through a 0.45 µm syringe filter before placing it in an autosampler vial.
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System Equilibration: Equilibrate the column with the initial mobile phase composition (40% B) for at least 15-20 minutes or until a stable baseline is achieved.
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Analysis: Inject the standards and samples and record the chromatograms.
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Data Analysis: Identify the peak for this compound based on the retention time of the standard. Calculate the peak asymmetry factor to evaluate peak shape. An ideal asymmetry factor is 1.0; values above 1.2 are generally considered tailing.[3]
Data Presentation: Parameter Optimization
The following table summarizes key parameters and their typical impact on the analysis of acidic phenols. Use this as a guide for method development and optimization.
Table of Key HPLC Parameters for Acidic Phenol Analysis
| Parameter | Typical Range / Setting | Rationale and Impact on Peak Tailing |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of both the analyte (pKa ~3.67) and residual silanols, minimizing secondary interactions and improving peak symmetry.[5][6] |
| Buffer/Acidifier Conc. | 0.05 - 0.1% (v/v) | Sufficient to control and maintain a stable low pH throughout the gradient run.[10] |
| Column Chemistry | C18, End-Capped, High Purity Silica | Provides necessary hydrophobic retention while minimizing active sites (silanols) that cause tailing.[8] |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile often provides better peak shapes and lower backpressure compared to methanol. |
| Temperature | 25 - 40 °C | Increasing temperature can improve mass transfer kinetics, potentially leading to sharper peaks, but may alter selectivity. |
Visualization of Key Relationships
Caption: The impact of mobile phase pH on analyte-stationary phase interactions.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Journal of Chromatography A (Elsevier BV) | 62509 Publications | 1143569 Citations | Top authors | Related journals [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. theseus.fi [theseus.fi]
- 8. hplc.eu [hplc.eu]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. scirp.org [scirp.org]
dealing with oily product during 2,6-Dibromo-4-nitrophenol recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of 2,6-Dibromo-4-nitrophenol, specifically addressing the common issue of product "oiling out."
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during recrystallization?
A1: "Oiling out" is a phenomenon where a compound separates from the recrystallization solvent as a liquid (an "oil") rather than as solid crystals upon cooling.[1] This oil is often an impure liquid form of the compound that can trap impurities, leading to a less effective purification.[1][2] If the oil solidifies, it typically forms an amorphous solid or a glass rather than the desired crystalline material.
Q2: Why is my this compound oiling out?
A2: There are two primary reasons why this compound may oil out:
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Melting Point Depression: The presence of significant impurities can lower the melting point of the crude product to below the temperature at which it becomes insoluble in the chosen solvent.[1][2]
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Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of the this compound (approximately 155-157°C).[3] While this is less common for this specific compound with many standard organic solvents, a high boiling point solvent could lead to this issue. More commonly, the compound's solubility characteristics in a particular solvent can favor the formation of a supersaturated solution that separates as a liquid phase before crystallization can occur.
Q3: What are the common impurities in crude this compound?
A3: When synthesized via the bromination of p-nitrophenol, common impurities may include:
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Unreacted p-nitrophenol.
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Monobrominated species (e.g., 2-bromo-4-nitrophenol).
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Residual bromine from the reaction.
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Other isomeric byproducts, although less common.
Q4: Can I use a single solvent for the recrystallization of this compound?
A4: Yes, a single solvent can be used. However, finding an ideal single solvent that dissolves the compound well at high temperatures but poorly at low temperatures can be challenging. This compound is known to be soluble in organic solvents like ethanol and acetone.[3] A mixed solvent system, such as ethanol/water or acetic acid/water, is often employed to achieve the desired solubility gradient.
Troubleshooting Guide: Oiling Out of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Oily droplets form upon cooling the solution. | High concentration of impurities depressing the melting point. | 1. Pre-purification Wash: Wash the crude solid with a suitable solvent (e.g., 50% aqueous acetic acid, followed by water) to remove some impurities before recrystallization.[4] 2. Charcoal Treatment: If colored impurities are present, consider adding activated charcoal to the hot solution to adsorb them before filtration.[2] |
| The solution is too concentrated, leading to precipitation above the melting point. | 1. Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. 2. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out. | |
| Inappropriate solvent or solvent mixture. | 1. Change Solvent System: If oiling persists, try a different solvent or solvent mixture. Refer to the solvent selection table below. 2. Adjust Mixed Solvent Ratio: If using a mixed solvent system (e.g., ethanol/water), try altering the ratio. You may have too much of the "poor" solvent. | |
| The entire solution becomes cloudy and then forms an oil. | The rate of supersaturation is too high. | 1. Slower Cooling: Ensure a very gradual cooling process. Insulating the flask can help. 2. Seed Crystals: Introduce a seed crystal of pure this compound to encourage crystallization at a temperature where the compound is still a solid. 3. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth. |
| An oil forms and solidifies into a glassy solid. | The compound did not have a chance to form a crystal lattice. | 1. Isolate and Re-attempt: Isolate the solidified oil and attempt the recrystallization again with a modified procedure (e.g., different solvent, more dilute solution). 2. Trituration: Grind the solidified oil with a small amount of a solvent in which the compound is poorly soluble to try and induce crystallization. |
Solvent Selection for Recrystallization
| Solvent/System | Solubility of this compound | Notes |
| Ethanol/Water | Soluble in hot ethanol; insoluble in water. | A common and often effective mixed solvent system. The ratio can be adjusted to achieve the ideal solubility. |
| Acetic Acid/Water | Soluble in hot acetic acid; insoluble in water. | A 50% aqueous acetic acid mixture has been used for washing the crude product, but may not significantly improve purity upon recrystallization.[4] |
| Ethanol | Soluble.[3] | May be difficult to achieve good crystal recovery due to high solubility even at lower temperatures. |
| Acetone | Soluble.[3] | Similar to ethanol, high solubility might lead to poor yields. Its low boiling point can be advantageous. |
| Toluene | Likely soluble when hot. | A less polar option that may be effective if polar solvents are problematic. |
| Chloroform | Likely soluble when hot. | Another non-polar option to consider. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to use the smallest volume of solvent necessary to ensure the solution is saturated.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and insulate it. Do not disturb the flask during this period.
-
Inducing Crystallization (if necessary): If crystals have not formed after the solution has reached room temperature, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Ice Bath: Once crystal formation at room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-60°C).[4]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for oiling out during recrystallization.
References
improving crystal formation in 2,6-Dibromo-4-nitrophenol purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving crystal formation during the purification of 2,6-Dibromo-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
A1: Pure this compound typically appears as a yellow crystalline powder.[1] Its melting point is approximately 141.8–142.0 °C.[2] Note that samples prepared by bromination may decompose at the melting temperature, and the observed melting point can vary with the rate of heating.[3]
Q2: What are common impurities encountered in the synthesis of this compound?
A2: Common impurities may include unreacted p-nitrophenol (the starting material), monobrominated species such as 2-bromo-4-nitrophenol, and colored byproducts resulting from oxidation of the phenol. The presence of these impurities can significantly hinder crystallization.
Q3: What are the recommended initial steps for purifying crude this compound?
A3: A common initial purification step involves washing the crude product. A procedure described in Organic Syntheses involves washing the pale yellow crystalline product first with 50% aqueous acetic acid and then thoroughly with water.[3] However, it is noted that recrystallization from 50% aqueous acetic acid does not significantly improve the quality of the material.[3]
Q4: Which solvents are recommended for the recrystallization of this compound?
A4: Based on literature for this and similar compounds, good solvent systems to explore for recrystallization include aqueous ethanol and a benzene-cyclohexane mixture.[2] Generally, nitrophenols are soluble in polar organic solvents like ethanol and acetone.[1][4][5] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Crystal Formation Upon Cooling | The solution is not supersaturated (too much solvent was used). | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. - If the above fails, gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| "Oiling Out" - Formation of an Oil Instead of Crystals | The boiling point of the solvent is higher than the melting point of the solute, or the presence of significant impurities is depressing the melting point. | - Add a small amount of a solvent in which the compound is more soluble (a "good" solvent) to the hot mixture to lower the saturation temperature. - Reheat the solution to ensure everything is dissolved, then cool more slowly. - Consider pre-purification by passing the crude material through a short silica plug to remove gross impurities. |
| Crystals Form Too Quickly | The solution is too concentrated, or the cooling is too rapid. | - Add a small amount of additional hot solvent to the solution. - Insulate the flask to slow down the rate of cooling. Rapid crystallization can trap impurities within the crystal lattice. |
| Poor Crystal Yield | Too much solvent was used, or the final cooling temperature is not low enough. | - Ensure the minimum amount of hot solvent was used for dissolution. - After cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product. - Check the filtrate for residual product by evaporating a small amount; if significant solid remains, further cooling or concentration may be necessary. |
| Discolored Crystals (Yellow/Brown) | Presence of colored impurities, possibly from oxidation. | - Consider treating the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. - Ensure that the starting materials and solvents are pure. |
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public literature, the following table provides a qualitative summary based on the solubility of similar compounds and general principles. A detailed protocol for experimentally determining quantitative solubility is provided in the "Experimental Protocols" section.
| Solvent | Solvent Type | Qualitative Solubility at Room Temperature | Qualitative Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Polar Protic | Sparingly Soluble[1] | Slightly Soluble | Poor as a single solvent, but can be used as an anti-solvent with a miscible organic solvent. |
| Ethanol | Polar Protic | Soluble[1] | Very Soluble | Good potential, especially in a mixture with water (aqueous ethanol).[2] |
| Acetone | Polar Aprotic | Soluble[1] | Very Soluble | May be too good of a solvent, leading to poor recovery unless used with an anti-solvent. |
| Toluene | Non-polar | Slightly Soluble | Soluble | Potentially a good recrystallization solvent. |
| Acetic Acid (50% aq.) | Polar Protic | Moderately Soluble | Soluble | Not recommended for significant purity improvement.[3] |
| Benzene/Cyclohexane | Non-polar Mixture | Slightly Soluble | Soluble | Reported as a successful recrystallization solvent system.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Aqueous Ethanol
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol to just cover the solid. Heat the mixture gently on a hot plate with stirring. Continue to add ethanol dropwise until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Addition of Anti-solvent: To the hot, clear solution, add hot water dropwise with continuous swirling until the solution becomes faintly turbid (cloudy).
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold aqueous ethanol.
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Drying: Dry the purified crystals in a vacuum oven or a desiccator.
Protocol 2: Determining Quantitative Solubility of this compound
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Sample Preparation: Place a known excess amount of finely powdered this compound into several vials.
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Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.
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Equilibration: Seal the vials and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C). Allow the mixtures to equilibrate for several hours with constant agitation.
-
Sampling: Once equilibrated, stop the agitation and allow the excess solid to settle. Carefully extract a known volume of the supernatant (the clear solution) using a pre-heated pipette with a filter tip to avoid drawing up solid particles.
-
Analysis: Transfer the sampled supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.
-
Calculation: Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (mass of dissolved solid in g / volume of supernatant in mL) * 100
Visualizations
Caption: A general workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common crystallization issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
identifying byproducts in 2,6-Dibromo-4-nitrophenol synthesis by TLC
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-4-nitrophenol, with a specific focus on identifying byproducts using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I see three spots on my TLC plate after running the reaction for a few hours. What could they be?
A1: When synthesizing this compound from 4-nitrophenol, the three spots likely correspond to the starting material, the intermediate monobrominated product, and the final dibrominated product. On a standard silica gel TLC plate, the polarity of these compounds dictates their retention factor (Rf). The expected order from the lowest Rf (most polar) to the highest Rf (least polar) is:
-
4-Nitrophenol: The starting material, being the most polar, will have the lowest Rf value.
-
2-Bromo-4-nitrophenol: The monobrominated intermediate byproduct is less polar than the starting material and will have an intermediate Rf value.
-
This compound: The desired product is the least polar of the three and will travel the furthest up the plate, exhibiting the highest Rf value.
To confirm their identities, you should run a TLC with reference spots for your starting material (4-nitrophenol) and a co-spot (a mixture of the starting material and your reaction mixture) on the same plate.[1][2]
Q2: My spots are streaking or appearing as elongated bands on the TLC plate. What's causing this?
A2: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[3] Try diluting your sample before spotting it.
-
Compound Acidity: Phenols are acidic. The interaction between the acidic phenol and the slightly acidic silica gel can cause streaking. To mitigate this, you can add a small amount (0.1–1%) of acetic acid to your developing solvent (mobile phase).[4]
-
Inappropriate Solvent: If the mobile phase is not polar enough to move the compound off the baseline or too polar, it can sometimes contribute to poor spot shape.[3]
Q3: I've completed the reaction, but the spot corresponding to the starting material is still very intense. What should I do?
A3: An intense starting material spot indicates an incomplete reaction. You can try the following:
-
Extend Reaction Time: Continue to monitor the reaction by TLC at regular intervals (e.g., every 30-60 minutes) until the starting material spot has significantly diminished.[5]
-
Check Reagent Stoichiometry: Ensure that you have used a sufficient molar excess of the brominating agent as specified in the protocol.
-
Increase Temperature: If the reaction is proceeding too slowly at room temperature, cautiously warming the reaction mixture may increase the rate. The reaction to remove excess bromine is typically warmed to about 85°C.[6]
Q4: My final, purified product is a yellow crystalline solid. Is this color normal?
A4: Yes, it is normal for nitrophenols to be yellow.[7] The color is due to the electronic transitions of the nitro group conjugated with the aromatic ring.[7] The crude product may appear as a pale yellow or even brownish crystalline solid, which can be purified to a nearly colorless or pale yellow product.[6]
Q5: How do I choose the right solvent system (mobile phase) for my TLC analysis?
A5: The goal is to find a solvent system that provides good separation between your starting material, product, and any byproducts. A common starting point for separating phenols is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7]
-
Begin with a ratio like 4:1 or 3:1 (hexane:ethyl acetate).
-
If all spots remain near the baseline, your eluent is not polar enough; increase the proportion of ethyl acetate.[4]
-
If all spots run to the top near the solvent front, your eluent is too polar; decrease the proportion of ethyl acetate.[4]
-
The ideal system will give your desired product an Rf value of approximately 0.3 - 0.5.[5][7]
Data Presentation
The following table summarizes the key compounds involved in the synthesis and their expected behavior in TLC analysis.
| Compound Name | Structure | Role | Expected Relative Polarity | Expected Relative Rf Value |
| 4-Nitrophenol | C₆H₅NO₃ | Starting Material | High | Low |
| 2-Bromo-4-nitrophenol | C₆H₄BrNO₃ | Byproduct | Medium | Medium |
| This compound | C₆H₃Br₂NO₃ | Product | Low | High |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard organic synthesis procedure.[6]
Materials:
-
4-Nitrophenol
-
Glacial Acetic Acid
-
Bromine
-
Standard laboratory glassware (round-bottom flask, dropping funnel, stirrer)
-
Steam bath
Procedure:
-
In a 5-L round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas trap for HBr, dissolve 278 g (2 moles) of 4-nitrophenol in 830 cc of glacial acetic acid.
-
Prepare a solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid.
-
Over the course of three hours, add the bromine solution dropwise to the stirred 4-nitrophenol solution at room temperature.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Warm the reaction mixture on a steam bath to an internal temperature of approximately 85°C for one hour to drive off excess bromine.
-
Remove the last traces of bromine by passing a stream of air through the warm solution.
-
Add 1.1 L of cold water to the mixture and stir until cool to precipitate the product. For best results, allow the mixture to stand overnight in an ice bath.
-
Collect the pale yellow crystalline product by vacuum filtration on a Büchner funnel.
-
Wash the crystals first with 500 cc of 50% aqueous acetic acid, followed by a thorough wash with water.
-
Dry the product in an oven at 40–60°C or in a vacuum desiccator over sodium hydroxide. The expected yield is 570–583 g (96–98%).[6]
Protocol 2: TLC Analysis for Reaction Monitoring
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase (e.g., 3:1 Hexane:Ethyl Acetate with 0.5% acetic acid)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover it with a lid.[2]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[2] Mark three lanes on the origin for your starting material (SM), a co-spot (Co), and your reaction mixture (Rxn).
-
Spot the Plate:
-
SM Lane: Using a capillary tube, apply a small spot of your dissolved 4-nitrophenol starting material.
-
Rxn Lane: Use a fresh capillary tube to take a small aliquot from your reaction mixture and apply a spot.[5]
-
Co Lane: Apply a spot of the starting material first, and then carefully apply a spot of the reaction mixture directly on top of it.[1]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[2] Allow the solvent to travel up the plate until the solvent front is about 1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[2]
-
Observe the disappearance of the starting material spot and the appearance of new product and byproduct spots in the reaction mixture lane. The reaction is complete when the starting material spot is faint or absent.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
TLC Troubleshooting for Byproduct Identification
Caption: Decision tree for identifying reaction progress and byproducts via TLC.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. silicycle.com [silicycle.com]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 2,6-Dibromo-4-nitrophenol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,6-Dibromo-4-nitrophenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up efforts.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. Incorrect stoichiometry of reactants. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Gradually increase the reaction temperature, while carefully monitoring for the formation of byproducts. - Ensure the molar ratio of bromine to 4-nitrophenol is optimized. A slight excess of bromine is typically used.[1] |
| Product Loss During Work-up: Premature precipitation or loss during transfers. Incomplete precipitation. | - Ensure the product is fully precipitated by allowing sufficient time for cooling before filtration.[1] - Minimize the number of vessel transfers. - Wash the filter cake with a cold solvent to avoid dissolving the product. | |
| Low Purity (Multiple Spots on TLC/Peaks in HPLC) | Incomplete Bromination: Insufficient bromine or reaction time. Poor mixing. | - Increase the stoichiometry of the brominating agent. - Ensure efficient and consistent stirring, especially critical during scale-up. - Consider a slower, controlled addition of bromine to maintain a consistent reaction rate.[1] |
| Over-bromination (Formation of 2,4,6-tribromophenol): Excess bromine, high reaction temperature, or prolonged reaction time. | - Carefully control the stoichiometry of bromine. - Maintain a lower reaction temperature. The bromination of phenols is highly activating, increasing the risk of polysubstitution. - Consider using a milder brominating agent if precise control is difficult. | |
| Formation of Isomeric Byproducts: While the hydroxyl and nitro groups strongly direct to the 2 and 6 positions, minor isomers can form. | - Optimize reaction conditions (temperature, solvent) to favor the desired isomer. - Purification via recrystallization or column chromatography will be necessary to remove isomers. | |
| Product is Colored (Yellow/Brown) | Presence of Residual Bromine: Excess bromine not fully quenched or removed. | - After the reaction, sparge the mixture with a stream of air or nitrogen to remove excess bromine.[1] - Wash the crude product with a dilute solution of a reducing agent, such as sodium bisulfite, to quench any remaining bromine. |
| Oxidation of the Phenol: Exposure to air and light can cause oxidation of the phenolic group, leading to colored impurities. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified, peroxide-free solvents. - Store the final product in a dark, cool place. | |
| Difficulty with Recrystallization (Oiling out, Poor Crystal Formation) | Improper Solvent Choice: The solvent system may not be optimal for crystallization. | - Screen a variety of solvent systems (e.g., ethanol/water, acetic acid/water, toluene).[1] - Ensure the product is fully dissolved at the higher temperature before cooling. |
| Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or oiling out. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Gentle scratching of the inside of the flask with a glass rod can initiate crystallization. | |
| Solution Concentration: The solution may be too concentrated or too dilute. | - Adjust the solvent volume to achieve saturation at the boiling point of the solvent. | |
| Scale-up Issues | Poor Heat Dissipation (Thermal Runaway Risk): The bromination of phenols is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. | - Ensure the reactor has adequate cooling capacity. - Implement controlled, gradual addition of bromine to manage the rate of heat generation. - Use a reaction calorimeter to study the heat flow of the reaction and determine safe operating parameters. - For industrial-scale, consider continuous flow reactors which offer better heat and mass transfer. |
| Mixing Inefficiencies: Inadequate mixing can lead to localized "hot spots" and areas of high reagent concentration, resulting in byproduct formation. | - Use a robust and efficient stirring system appropriate for the reactor size and geometry. - Ensure the stirrer design promotes good top-to-bottom and radial mixing. | |
| Solid Handling Challenges: The precipitated product may be difficult to filter and wash on a large scale. | - Optimize the crystallization process to obtain a crystal form that is easily filtered. - Select appropriate large-scale filtration and drying equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the electrophilic bromination of 4-nitrophenol using molecular bromine in a suitable solvent, such as glacial acetic acid.[1] The hydroxyl group and the nitro group direct the bromine atoms to the positions ortho to the hydroxyl group.
Q2: What are the primary impurities I should expect in my synthesized this compound?
A2: Common impurities include:
-
Unreacted 4-nitrophenol: If the reaction does not go to completion.
-
Monobrominated species (2-Bromo-4-nitrophenol): Resulting from incomplete bromination.
-
Over-brominated species (2,4,6-tribromophenol): This can occur if an excess of bromine is used or if the reaction conditions are too harsh, as the hydroxyl group is strongly activating.
-
Colored impurities: Arising from oxidation of the phenol or residual bromine.
Q3: What are the recommended purification methods for this compound?
A3: For lab-scale purification, recrystallization is often sufficient. A common solvent system is 50% aqueous acetic acid.[1] For higher purity or to remove persistent impurities, column chromatography can be employed. On an industrial scale, purification would focus on optimizing the crystallization process to isolate the product in high purity directly from the reaction mixture, minimizing the need for chromatographic methods.
Q4: My final product has a melting point that decomposes upon heating. Is this normal?
A4: Yes, it is reported that this compound prepared by bromination often decomposes at its melting point, and the observed melting point can vary with the rate of heating.[1]
Q5: What are the key safety precautions to consider when scaling up this reaction?
A5: The primary safety concerns are:
-
Handling of Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The bromination reaction is exothermic and has the potential for a thermal runaway, especially on a larger scale. Excellent temperature control and a robust cooling system are crucial.
-
Hydrogen Bromide (HBr) Gas Evolution: The reaction produces HBr gas, which is corrosive and toxic. The reactor setup should include a gas trap to neutralize the evolving HBr.[1]
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from a well-established literature procedure.[1]
Materials and Equipment:
-
4-Nitrophenol
-
Bromine
-
Glacial Acetic Acid
-
5 L round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Gas trap (for HBr)
-
Steam bath
-
Büchner funnel and filter flask
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a 5 L round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet leading to a trap for hydrogen bromide, dissolve 278 g (2.0 moles) of 4-nitrophenol in 830 mL of glacial acetic acid.
-
Bromine Addition: Prepare a solution of 750 g (4.7 moles) of bromine in 700 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred 4-nitrophenol solution over approximately 3 hours at room temperature.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at room temperature.
-
Removal of Excess Bromine: Warm the reaction mixture on a steam bath to an internal temperature of about 85°C for 1 hour to drive off most of the excess bromine. Subsequently, pass a stream of air through the reaction mixture to remove the final traces of bromine.
-
Product Precipitation: Cool the reaction mixture and then add 1.1 L of cold water while stirring. Continue stirring until the mixture is cool to induce crystallization. Let the mixture stand in an ice bath overnight to ensure complete precipitation.
-
Isolation and Washing: Collect the pale yellow crystalline product by vacuum filtration using a Büchner funnel. Wash the filter cake first with 500 mL of 50% aqueous acetic acid, followed by a thorough washing with cold water.
-
Drying: Dry the product in an oven at 40-60°C or in a vacuum desiccator over sodium hydroxide. The expected yield is approximately 570-583 g (96-98%).
Visualizations
References
managing exothermic reactions in 2,6-Dibromo-4-nitrophenol synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-Dibromo-4-nitrophenol. The primary focus is on managing the highly exothermic nature of the bromination of 4-nitrophenol to ensure a safe and successful reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 4-nitrophenol a hazardous reaction?
A1: The bromination of phenols, including 4-nitrophenol, is a highly exothermic reaction.[1] The hydroxyl (-OH) group on the phenol ring is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack by bromine.[2][3] This high reactivity can lead to a rapid increase in temperature, potentially causing the reaction to become uncontrollable, a situation known as a "runaway reaction."[4]
Q2: What are the primary risks associated with a runaway exothermic reaction?
A2: A runaway reaction can lead to several dangerous situations, including:
-
Rapid boiling of the solvent: This can cause a sudden increase in pressure within the reaction vessel, potentially leading to vessel failure or explosion.[4]
-
Release of hazardous fumes: Uncontrolled reactions can release toxic and corrosive bromine (Br₂) and hydrogen bromide (HBr) vapors.
-
Formation of unwanted byproducts: High temperatures can promote side reactions, reducing the yield and purity of the desired product.
Q3: What are the key parameters to control for managing the exotherm?
A3: The most critical parameters to control are:
-
Rate of bromine addition: Slow, dropwise addition of the bromine solution is essential to allow for the dissipation of the heat generated.[5]
-
Reaction temperature: Maintaining a consistent and low temperature is crucial. This is typically achieved using an ice bath or other cooling system.[4]
-
Concentration of reactants: Using dilute solutions can help to moderate the reaction rate and heat generation.[4]
-
Efficient stirring: Vigorous stirring ensures even heat distribution and prevents the formation of localized hot spots.[6]
Q4: What are common side products in this synthesis?
A4: The primary side product is the over-brominated species, 2,4,6-tribromophenol, which can form if the reaction is not carefully controlled.[1] The formation of other isomers is also possible, but the directing effects of the hydroxyl and nitro groups strongly favor substitution at the 2 and 6 positions.[7] Oxidation of the phenol can also occur, leading to colored impurities.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature rise (Runaway Reaction) | 1. Bromine addition is too fast.2. Inadequate cooling.3. Reactant concentrations are too high. | 1. Immediately stop the addition of bromine.2. Increase the efficiency of the cooling bath (add more ice/salt).3. If safe to do so, add more cold solvent to dilute the reaction mixture.4. In case of extreme danger, have a quenching agent (e.g., sodium thiosulfate solution) ready for emergency use. |
| Low yield of this compound | 1. Incomplete reaction.2. Formation of side products due to poor temperature control.3. Loss of product during workup and purification. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the starting material is consumed.2. Ensure slow and controlled addition of bromine at a low temperature.3. Carefully perform the washing and recrystallization steps to minimize product loss. |
| Product is a dark, oily substance instead of a pale yellow solid | 1. Presence of unreacted bromine.2. Formation of colored impurities due to oxidation or side reactions at high temperatures. | 1. After the reaction is complete, pass a stream of air through the reaction mixture to remove excess bromine.[5]2. Wash the crude product thoroughly.3. Recrystallize the product from a suitable solvent system (e.g., 50% acetic acid or an ethanol/water mixture) to remove impurities.[5] |
| Difficulty in filtering the product | The product has "caked" onto the walls of the flask. | Stir the solution during cooling to encourage the formation of smaller, more easily filterable crystals.[5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
4-Nitrophenol (2 moles, 278 g)
-
Glacial Acetic Acid (1530 mL total)
-
Bromine (4.7 moles, 240 mL, 750 g)
-
Cold Water
-
50% Aqueous Acetic Acid
Equipment:
-
5-L round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Gas trap
-
Steam bath
-
Büchner funnel
Procedure:
-
In the 5-L flask, dissolve 278 g (2 moles) of 4-nitrophenol in 830 mL of glacial acetic acid.
-
Prepare a solution of 750 g (4.7 moles) of bromine in 700 mL of glacial acetic acid.
-
While stirring the 4-nitrophenol solution at room temperature, add the bromine solution dropwise from the dropping funnel over the course of three hours. Ensure the flask is equipped with a gas trap to safely vent the hydrogen bromide gas produced.
-
After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.
-
Gently warm the mixture on a steam bath to an internal temperature of approximately 85°C for one hour to help drive off excess bromine.
-
To remove the last traces of bromine, pass a stream of air through the reaction mixture until the yellow or brown color fades.
-
Add 1.1 L of cold water to the reaction mixture and stir until it has cooled to room temperature. For best results, continue stirring while cooling in an ice bath to prevent the product from caking on the flask walls.[5]
-
Allow the mixture to stand in an ice chest overnight to complete crystallization.
-
Collect the pale yellow crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid first with 500 mL of 50% aqueous acetic acid and then thoroughly with water.
-
Dry the product in an oven at 40-60°C or in a vacuum desiccator over sodium hydroxide.
Expected Yield: 570–583 g (96–98% of the theoretical amount).[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. studyrocket.co.uk [studyrocket.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,6-Dibromo-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-nitrophenol. Here, you will find detailed information to address common challenges encountered during the purification of this compound, particularly the removal of colored impurities.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My synthesized this compound is a yellow to brown solid. Is this normal, and what causes the color?
A1: Yes, it is common for the crude product of this compound, particularly when synthesized via the bromination of p-nitrophenol, to have a yellow or brown color.[1] This coloration is typically due to the presence of several types of impurities:
-
Residual Bromine: Even after quenching, trace amounts of bromine can remain, imparting a brownish hue.
-
Oxidation Byproducts: Phenolic compounds are susceptible to oxidation, which can form highly colored quinone-like structures.
-
Nitrated Byproducts: The reaction conditions might lead to the formation of other nitrated and brominated species that are colored.[2]
-
Incomplete Reaction: The presence of unreacted starting materials or mono-brominated intermediates can contribute to the overall color and impurity profile.
Q2: I tried recrystallizing my crude this compound, but the color and purity did not significantly improve. Why is that?
A2: This is a frequently observed issue. Recrystallization of this compound from common solvents like 50% aqueous acetic acid often does not lead to a significant improvement in purity or color.[1] This is likely because the colored impurities have similar solubility profiles to the desired product, causing them to co-crystallize. For effective removal of these persistent colored impurities, more robust purification techniques such as column chromatography or treatment with activated carbon are recommended.
Q3: My purified this compound still shows some color. What are my options?
A3: If your product remains colored after initial purification, consider the following options:
-
Activated Carbon Treatment: This is a highly effective method for removing colored organic impurities.[3] A small amount of activated carbon can be added to a solution of your compound, heated, and then filtered to remove the carbon and the adsorbed impurities.
-
Column Chromatography: If you haven't already, column chromatography using silica gel is a powerful technique to separate the desired product from colored impurities and other byproducts based on their differing polarities.
-
A Combination of Methods: For stubborn impurities, a multi-step purification process can be employed. For instance, an initial purification by column chromatography can be followed by a final decolorization step using activated carbon.
Q4: I am losing a significant amount of my product during purification. How can I improve my yield?
A4: Low recovery is a common challenge in multi-step purification processes. Here are some tips to maximize your yield:
-
Optimize Column Chromatography:
-
Ensure proper column packing to avoid channeling.
-
Use a solvent system that provides good separation (an Rf value of 0.2-0.3 for the product on TLC is a good starting point).[4]
-
Avoid overloading the column; a general rule is to load 1-5% of the silica gel weight with your crude product.
-
-
Activated Carbon Treatment:
-
Use the minimum amount of activated carbon necessary, as it can also adsorb your desired product. Start with a small amount (e.g., 1-2% w/w relative to your compound) and add more if needed.
-
-
Recrystallization:
-
If you are attempting recrystallization, ensure you are using a minimal amount of hot solvent to dissolve your compound to ensure maximum recovery upon cooling.
-
Cool the solution slowly to allow for the formation of pure crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound from colored impurities?
A1: The two most effective methods for removing colored impurities from this compound are column chromatography and treatment with activated carbon. While recrystallization is a common purification technique, it has been noted to be less effective for this specific compound.[1]
Q2: What are the potential impurities I should be aware of when synthesizing this compound?
A2: Common impurities may include:
-
Unreacted p-nitrophenol (starting material).
-
Mono-brominated species (e.g., 2-Bromo-4-nitrophenol).
-
Over-brominated species (e.g., 2,4,6-Tribromophenol), although less common if stoichiometry is controlled.
-
Colored oxidation products.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an excellent technique to monitor the progress of your column chromatography. By spotting the crude mixture, fractions collected from the column, and a pure standard (if available), you can track the separation of your desired product from impurities. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is a highly effective method.[5]
Q4: What are the expected spectroscopic data for pure this compound?
A4: For pure this compound, you can expect the following:
-
Appearance: A pale yellow or nearly colorless crystalline solid.[1]
-
¹H NMR (in CDCl₃): You would expect to see a singlet for the two equivalent aromatic protons.
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, with those bonded to bromine and the nitro group being significantly shifted.
-
HPLC: A single major peak should be observed under appropriate chromatographic conditions.
Data Presentation
The following table summarizes hypothetical quantitative data from different purification methods to provide an expectation of outcomes. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Visual Appearance |
| Recrystallization (50% Acetic Acid) | ~85% | ~90% | 70-80% | Yellow Crystalline Solid |
| Column Chromatography (Silica Gel) | ~85% | >98% | 60-75% | Pale Yellow to Off-White Solid |
| Activated Carbon Treatment | ~90% (after recrystallization) | >99% | 85-95% (of the purified material) | White to Off-White Crystalline Solid |
| Column Chromatography + Activated Carbon | ~85% | >99.5% | 50-65% (overall) | White Crystalline Solid |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for this compound.[4]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packed bed.
-
Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
-
Fraction Collection:
-
Collect the eluent in fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Decolorization with Activated Carbon
This protocol describes the removal of colored impurities using activated carbon. This is often performed after an initial purification step like recrystallization or column chromatography.
Materials:
-
Colored this compound
-
Activated carbon (powdered)
-
A suitable solvent (e.g., ethanol, ethyl acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Filter paper and funnel (or a pad of celite)
Procedure:
-
Dissolution: Dissolve the colored this compound in a suitable solvent in an Erlenmeyer flask with gentle heating.
-
Addition of Activated Carbon: Add a small amount of powdered activated carbon (approximately 1-5% by weight of your compound) to the solution.
-
Heating: Gently heat the mixture at reflux for 10-15 minutes. Swirl the flask occasionally.
-
Hot Filtration:
-
Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent the product from crystallizing prematurely.
-
Filter the hot solution through a fluted filter paper or a small plug of celite in a funnel.
-
-
Product Recovery:
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them.
-
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
References
effect of pH on the stability of 2,6-Dibromo-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability of 2,6-Dibromo-4-nitrophenol. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Discoloration of solid this compound (yellowing or darkening). | Oxidation of the phenolic group. | While minor discoloration may not significantly impact all experiments, it is an indicator of degradation. For sensitive applications, it is recommended to use a fresh, pure sample. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1] |
| Appearance of new, unexpected peaks in HPLC chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).[1] 2. Use HPLC-MS to identify the mass of the unknown peaks and elucidate their structures. |
| Inconsistent or poor reproducibility in experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of the starting material using HPLC. 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Review storage and handling procedures to ensure they align with best practices (see FAQs).[1] |
| Precipitation of the compound in aqueous buffer. | The compound is sparingly soluble in water.[2] pH may affect solubility. | 1. Prepare a stock solution in an organic solvent like methanol or acetonitrile before diluting in the aqueous buffer. 2. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. |
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and why is it important for stability?
The predicted pKa of this compound is approximately 3.67.[3] The pKa is the pH at which the phenolic hydroxyl group is 50% ionized. The stability of the compound can be significantly influenced by pH because the ionized form (phenolate) and the non-ionized form have different electron distributions and susceptibilities to degradation pathways such as oxidation.
Q2: How does pH affect the stability of this compound?
-
Acidic Conditions (pH < pKa): In acidic solutions, the compound exists predominantly in its non-ionized form. It may be susceptible to acid-catalyzed hydrolysis, although this is generally less common for phenols unless harsh conditions are applied.
-
Neutral to Basic Conditions (pH > pKa): At pH values above its pKa, the compound will be in its anionic phenolate form. The phenolate form is more electron-rich and can be more susceptible to oxidation. For the related compound 4-nitrophenol, degradation rates are observed to be pH-dependent.[4] The formation of the phenolate anion also leads to a color change, typically to a more intense yellow.[5]
Q3: What are the potential degradation pathways for this compound?
Based on its structure, the following degradation pathways are plausible:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This can be accelerated by air, light, and metal impurities.[1]
-
Debromination: The bromine atoms could be replaced by hydrogen atoms under certain reductive conditions.
-
Denitration: While less common, the nitro group could be reduced or displaced. Biodegradation studies have shown enzymatic denitration and debromination.[6]
Q4: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a cool (2-8°C), dry, and dark place in a tightly sealed container to protect it from moisture, air, and light.[1][3] For long-term storage, consider storing under an inert atmosphere.
Q5: Which analytical techniques are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for monitoring the stability of this compound and quantifying its degradation products.[1][7][8]
Experimental Protocol: pH Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound across a range of pH values.
Objective: To determine the degradation rate of this compound at different pH values.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., citrate, phosphate, borate)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.[1]
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation:
-
For each pH value, add a small aliquot of the stock solution to a known volume of the corresponding buffer to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Prepare a control sample (time zero) for each pH by immediately neutralizing the solution (if necessary) and diluting it with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Incubation: Incubate the remaining samples at a controlled temperature (e.g., 40°C) and protect them from light.[1]
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each pH sample. Neutralize the sample if necessary, dilute it with the mobile phase, and analyze it by HPLC.
-
HPLC Analysis:
-
Use a C18 column and a mobile phase appropriate for separating this compound from its potential degradation products (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid).
-
Monitor the elution using a UV detector at a wavelength where this compound has strong absorbance.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH value.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) for each pH.
-
The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.
-
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound
| pH | Rate Constant (k) (hr⁻¹) | Half-life (t₁/₂) (hr) | Appearance of Solution |
| 2.0 | 0.001 | 693 | Colorless |
| 4.0 | 0.005 | 139 | Pale Yellow |
| 7.0 | 0.020 | 34.7 | Yellow |
| 9.0 | 0.085 | 8.2 | Intense Yellow |
| 12.0 | 0.150 | 4.6 | Intense Yellow |
Note: The data in this table is illustrative and not based on experimental results for this compound. It serves as an example of how to present such data.
Visualizations
Caption: Experimental workflow for the pH stability study of this compound.
Caption: Logical relationship between pH, pKa, and the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 99-28-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation of this compound by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,6-Dibromo-4-nitrophenol
For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of key chemical intermediates is paramount. 2,6-Dibromo-4-nitrophenol is a valuable building block in the synthesis of various pharmaceutical and bioactive compounds. This guide provides a detailed comparison of two primary synthetic methods for its preparation: the dibromination of p-nitrophenol and the nitration of 2,6-dibromophenol. This analysis, supported by experimental data and detailed protocols, aims to inform the selection of the most suitable method based on factors such as yield, purity, and reaction conditions.
Comparison of Synthesis Methods
Two principal routes for the synthesis of this compound are prevalent in the literature. The first involves the direct dibromination of p-nitrophenol, a readily available starting material. The second approach begins with the bromination of phenol to produce 2,6-dibromophenol, which is subsequently nitrated to yield the final product.
| Parameter | Method 1: Dibromination of p-Nitrophenol | Method 2: Nitration of 2,6-Dibromophenol |
| Starting Material | p-Nitrophenol | 2,6-Dibromophenol |
| Key Reagents | Bromine, Glacial Acetic Acid | Sodium Nitrate, Sulfuric Acid, Water |
| Reaction Time | Approximately 4.5 hours | Approximately 2 hours |
| Reported Yield | 96-98%[1] | ~43% (based on a similar transformation) |
| Product Purity | Sufficiently pure for most purposes[1] | Requires purification by column chromatography |
| Key Advantages | High yield, straightforward purification | Utilizes less hazardous bromine |
| Key Disadvantages | Use of elemental bromine | Lower yield, requires chromatographic purification |
Experimental Protocols
Method 1: Dibromination of p-Nitrophenol
This procedure is adapted from a well-established method described in Organic Syntheses.[1]
Procedure:
-
In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve 278 g (2 moles) of p-nitrophenol in 830 mL of glacial acetic acid.
-
Over a period of three hours, add a solution of 750 g (4.7 moles) of bromine in 700 mL of glacial acetic acid to the stirred p-nitrophenol solution at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Warm the mixture on a steam bath to approximately 85°C for one hour to drive off excess bromine.
-
Remove the last traces of bromine by passing a stream of air through the reaction mixture.
-
Add 1.1 liters of cold water to the mixture and stir until cool. Allow the mixture to stand overnight in an ice bath.
-
Collect the pale yellow crystalline product by filtration using a Büchner funnel.
-
Wash the crystals with 500 mL of 50% aqueous acetic acid, followed by a thorough washing with water.
-
Dry the product in an oven at 40-60°C or in a vacuum desiccator over sodium hydroxide. The expected yield is 570-583 g (96-98%).[1]
Method 2: Nitration of 2,6-Dibromophenol
The following protocol is based on a procedure for the nitration of a similar brominated phenol and provides a representative method.
Procedure:
Step 2a: Synthesis of 2,6-Dibromophenol (Starting Material)
-
In a suitable reaction vessel, dissolve phenol in a solvent such as dichloromethane.
-
Slowly add two equivalents of a brominating agent, such as N-bromosuccinimide, to the solution while stirring.
-
The reaction is typically carried out at or below room temperature.
-
Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying and evaporation of the solvent to yield 2,6-dibromophenol.
Step 2b: Nitration of 2,6-Dibromophenol
-
Prepare a nitrating mixture by dissolving sodium nitrate in water and then carefully adding concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Slowly add 2,6-dibromophenol to the nitrating mixture, ensuring the temperature is maintained below 25°C.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
After the reaction is complete, the mixture is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to yield this compound.
Synthesis Pathway Visualization
The following diagrams illustrate the chemical transformations for each synthesis method.
Caption: Comparative workflow of the two main synthesis methods for this compound.
Conclusion
Both the dibromination of p-nitrophenol and the nitration of 2,6-dibromophenol are viable methods for the synthesis of this compound. The choice between these two routes will largely depend on the specific requirements of the researcher or organization.
The dibromination of p-nitrophenol offers a significantly higher yield and a simpler purification process, making it an attractive option for large-scale production where efficiency is a primary concern.[1] However, this method requires the handling of elemental bromine, which is a hazardous and corrosive substance.
Conversely, the nitration of 2,6-dibromophenol avoids the use of elemental bromine, which may be a critical safety advantage in some laboratory settings. The trade-off is a lower reported yield and the necessity of chromatographic purification to obtain a product of high purity.
Ultimately, the selection of the optimal synthesis method will involve a careful consideration of the desired yield, purity requirements, available equipment, and safety protocols of the laboratory.
References
A Comparative Analysis of Nitrophenol Isomer Reactivity for Researchers and Drug Development Professionals
An In-depth Examination of the Ortho, Meta, and Para Isomers' Chemical Behavior Supported by Experimental Data
The reactivity of nitrophenol isomers—ortho (o-), meta (m-), and para (p-) nitrophenol—is a critical consideration in organic synthesis and drug development. The position of the nitro group relative to the hydroxyl group on the benzene ring profoundly influences the molecule's acidity, susceptibility to electrophilic and nucleophilic attack, and ease of reduction. This guide provides a comprehensive comparative analysis of the reactivity of these isomers, supported by quantitative data and detailed experimental protocols.
Acidity and pKa Values
The acidity of the nitrophenol isomers is a key indicator of their reactivity, particularly in reactions where the phenoxide ion is an intermediate. The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of acidity; a lower pKa indicates a stronger acid.
The acidity of the nitrophenol isomers follows the order: p-nitrophenol > o-nitrophenol > m-nitrophenol .[1][2] This trend is governed by a combination of inductive and resonance effects, as well as intramolecular hydrogen bonding in the case of the ortho isomer.
The electron-withdrawing nitro group enhances the acidity of the phenol by stabilizing the resulting phenoxide ion. In the ortho and para positions, the nitro group can delocalize the negative charge of the phenoxide ion through both the inductive effect (-I) and the resonance effect (-R).[1][2] In the meta position, only the inductive effect is operative, resulting in less stabilization of the phenoxide ion and consequently lower acidity.[1][2]
While the ortho isomer benefits from both inductive and resonance effects, its acidity is slightly lower than that of the para isomer due to intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group. This hydrogen bond makes the proton less available for donation, thus increasing the pKa relative to the para isomer.[1]
| Isomer | pKa Value |
| o-Nitrophenol | 7.23[3] |
| m-Nitrophenol | 8.28[3] |
| p-Nitrophenol | 7.15[3] |
Reactivity in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring dictate the position and rate of attack by an incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group.
When nitrophenol isomers undergo further electrophilic substitution, the directing effects of both groups must be considered.
-
o-Nitrophenol: The -OH group directs incoming electrophiles to the 4- and 6-positions, while the -NO2 group directs to the 4- and 6-positions. Therefore, electrophilic attack is favored at the 4- and 6-positions.
-
m-Nitrophenol: The -OH group directs to the 2-, 4-, and 6-positions, while the -NO2 group directs to the 5-position (relative to the -OH group). The activating effect of the hydroxyl group generally dominates, leading to substitution primarily at the positions ortho and para to it.
-
p-Nitrophenol: The -OH group directs to the 2- and 6-positions, and the -NO2 group also directs to the 2- and 6-positions. Thus, electrophilic substitution occurs at the 2- and 6-positions.
Due to the strong deactivating effect of the nitro group, nitrophenols are generally less reactive towards electrophilic substitution than phenol itself.
Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. The nitro group is a strong activator for SNAr, especially when positioned ortho or para to a good leaving group (such as a halogen). This is because the nitro group can stabilize the negatively charged Meisenheimer complex intermediate through resonance.
Therefore, derivatives of o- and p-nitrophenol with a leaving group at an appropriate position are significantly more reactive towards nucleophiles than the corresponding m-nitrophenol derivatives. In the meta isomer, the nitro group cannot effectively stabilize the intermediate through resonance, making nucleophilic substitution much less favorable.
Reactivity in Reduction Reactions
The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many pharmaceuticals and other fine chemicals. The resulting aminophenols are versatile intermediates. The ease of reduction of the nitrophenol isomers can be influenced by the position of the nitro group.
While a detailed quantitative comparison of the reduction rates of the three isomers is complex and catalyst-dependent, studies have shown that all three isomers can be effectively reduced to their corresponding aminophenols using various catalytic systems. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the reduction.
Experimental Protocols
Determination of pKa by Spectrophotometry
This protocol outlines a general method for determining the pKa of a phenolic compound using UV-Vis spectrophotometry.
Materials:
-
Nitrophenol isomer
-
Buffer solutions of varying pH (e.g., phosphate buffers)
-
Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the nitrophenol isomer in a suitable solvent (e.g., ethanol).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the isomer.
-
To a set of volumetric flasks, add a known volume of the nitrophenol stock solution and dilute to the mark with the different buffer solutions.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the isomer.
-
Measure the pH of each buffered solution using a calibrated pH meter.
-
The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log([A-]/[HA]) where the ratio of the concentrations of the deprotonated form ([A-]) to the protonated form ([HA]) can be calculated from the absorbance values.
Electrophilic Nitration of Phenol
This protocol describes a representative method for the nitration of phenol to produce o- and p-nitrophenols.
Materials:
-
Phenol
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Steam distillation apparatus
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture.
-
Slowly add phenol to the cooled nitrating mixture with continuous stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specific duration.
-
Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Separate the mixture of o- and p-nitrophenol by steam distillation. o-Nitrophenol is steam volatile due to intramolecular hydrogen bonding, while p-nitrophenol is not.[4]
Catalytic Reduction of a Nitrophenol Isomer
This protocol provides a general procedure for the catalytic reduction of a nitrophenol isomer to the corresponding aminophenol using a catalyst and a reducing agent like sodium borohydride (NaBH4).[5][6]
Materials:
-
Nitrophenol isomer
-
Sodium borohydride (NaBH4)
-
Catalyst (e.g., Ni, Pd, Au nanoparticles)
-
Solvent (e.g., water or ethanol)
-
UV-Vis spectrophotometer
-
Magnetic stirrer
Procedure:
-
Dissolve a known amount of the nitrophenol isomer in the chosen solvent in a reaction vessel.
-
Add a freshly prepared aqueous solution of NaBH4 to the nitrophenol solution. The color of the solution should change due to the formation of the nitrophenolate ion.
-
Add the catalyst to the reaction mixture with vigorous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and measuring the absorbance of the nitrophenolate ion (typically around 400 nm) using a UV-Vis spectrophotometer.[6]
-
The disappearance of the peak corresponding to the nitrophenolate ion and the appearance of a new peak for the aminophenol indicates the completion of the reaction.
Visualizing Reactivity Factors
The following diagram illustrates the key electronic and structural factors that influence the differential reactivity of the nitrophenol isomers.
Caption: Factors influencing the reactivity of nitrophenol isomers.
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. byjus.com [byjus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2,6-Dibromo-4-nitrophenol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2,6-Dibromo-4-nitrophenol. Given the limited availability of extensively validated methods in published literature for this specific analyte, this comparison is based on established methods for structurally similar compounds, such as other brominated and nitrophenols. The performance data presented is extrapolated from these related compounds to provide a reasonable expectation of method performance for researchers developing and validating their own analytical procedures.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the desired throughput. The following tables summarize the expected performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Electrochemical Methods.
Table 1: Extrapolated Performance Characteristics of Analytical Methods for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry | Electrochemical Methods |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Measurement of light absorption by the analyte in the ultraviolet-visible region. | Measurement of the current response from the oxidation or reduction of the analyte at an electrode surface. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS) | Photomultiplier Tube or Photodiode | Working, Reference, and Counter Electrodes |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | < 0.1 µg/mL (ECD/MS), 0.1 - 1 µg/mL (FID) | ~ 0.1 - 1 µg/mL | 0.001 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | < 0.3 µg/mL (ECD/MS), 0.3 - 3 µg/mL (FID) | ~ 0.3 - 3 µg/mL | 0.003 - 0.3 µg/mL |
| Linearity Range | 0.05 - 100 µg/mL | 0.5 - 100 µg/mL | 0.5 - 25 µg/mL | 0.01 - 50 µg/mL |
| Precision (%RSD) | < 5% | < 10% | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 95 - 105% | 90 - 110% |
| Sample Derivatization | Not typically required | Often required for improved volatility and peak shape | Not required | Not required |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods for similar compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is a suitable approach for the quantification of this compound.[1]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV-Vis detector.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating phenolic compounds.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid or phosphoric acid) is often effective.[1]
-
For Mass Spectrometry (MS) compatible methods, formic acid is preferred over phosphoric acid.[1]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent like methanol or acetonitrile.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
GC, particularly when coupled with an ECD or MS detector, can offer high sensitivity for halogenated compounds like this compound. Derivatization may be necessary to improve the volatility and chromatographic performance of the analyte.
Instrumentation:
-
Gas chromatograph with a capillary column, an appropriate injector, and an FID, ECD, or MS detector.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
Detector Temperature: 300 °C (FID/ECD) or as per MS requirements.
-
Injection Mode: Splitless for trace analysis.
Sample Preparation and (Optional) Derivatization:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride.
-
Create a series of calibration standards through serial dilution.
-
Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction).
-
Derivatization (if needed): Evaporate the solvent from the extract and add a derivatizing agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to convert the phenol to a more volatile silyl ether.
UV-Vis Spectrophotometry Method
This method is based on the principle that this compound absorbs light in the ultraviolet-visible region.
Instrumentation:
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution across the UV-Vis spectrum.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Electrochemical Method
Electrochemical sensors can provide a rapid and highly sensitive method for the determination of electroactive compounds like nitrophenols. Differential Pulse Voltammetry (DPV) is a commonly used technique.
Instrumentation:
-
Potentiostat with a three-electrode system (working, reference, and counter electrodes). A glassy carbon electrode is a common choice for the working electrode.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare the supporting electrolyte (e.g., a buffer solution at a specific pH).
-
Deoxygenate the supporting electrolyte by purging with an inert gas like nitrogen.
-
Add a known volume of the standard or sample solution to the electrochemical cell.
-
Scan the potential and record the current response corresponding to the reduction of the nitro group in this compound.
-
Construct a calibration curve by plotting the peak current versus the concentration of the standards.
-
Determine the concentration of the unknown sample from its peak current and the calibration curve.
Mandatory Visualization
The following diagrams illustrate the general workflows for the validation of an analytical method and the logical comparison of the described techniques.
Caption: A typical workflow for the validation of an analytical method.
Caption: Logical comparison of analytical techniques for quantification.
References
A Comparative Guide to Analytical Standards for 2,6-Dibromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available analytical standards for 2,6-Dibromo-4-nitrophenol, a key intermediate in various chemical syntheses. The selection of a high-quality, well-characterized analytical standard is critical for ensuring the accuracy and reliability of research and development outcomes. This document outlines the specifications from major suppliers, presents standardized analytical protocols for verification, and offers a comparative summary to aid in your selection process.
Comparison of Commercial Analytical Standards
The following table summarizes the product specifications for this compound analytical standards from prominent chemical suppliers. This data is compiled from publicly available information on the suppliers' websites.
| Supplier | Product Number | Purity Specification | Analytical Method | Physical Appearance |
| Thermo Scientific Chemicals | A12916 | ≥97.5% | Gas Chromatography (GC) | White to pale cream to cream to yellow crystals or powder |
| TCI America | D0197 | >98.0% | Gas Chromatography (GC) | White to Orange to Green powder to crystal |
| Fisher Scientific | AC129160100 | 98% | Not specified | Not specified |
Note: Purity specifications are as stated by the manufacturer and may not represent a comprehensive analysis of all potential impurities. It is recommended to perform in-house quality control upon receipt of any analytical standard.
Experimental Protocols for Quality Assessment
To ensure the integrity of the analytical standard, independent verification of its purity and identity is recommended. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and effective methods for the analysis of nitrophenols.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust method for assessing the purity of non-volatile compounds like this compound. A reversed-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[1]
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The exact ratio may need optimization.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Preparation: Prepare a solution of the analytical standard to be tested at a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Set the detector to the maximum absorbance wavelength of this compound.
-
-
Analysis: Inject the standard solutions and the sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Impurity Profiling
GC-MS is a powerful technique for both the identification of this compound and the characterization of volatile impurities. Due to the low volatility of nitrophenols, a derivatization step is often necessary.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
This compound standard
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve a small, accurately weighed amount of the standard in a suitable solvent.
-
Add the silylating agent (e.g., BSTFA) to the solution.
-
Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization of the phenolic hydroxyl group.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-500).
-
-
Analysis: The identity of the derivatized this compound can be confirmed by its retention time and mass spectrum. Impurities can be identified by searching their mass spectra against a library (e.g., NIST). Purity can be estimated based on the relative peak areas.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical protocols described above.
Caption: HPLC analysis workflow for purity determination.
Caption: GC-MS analysis workflow for identity and impurity profiling.
References
A Comparative Guide to the Inter-Laboratory Analysis of 2,6-Dibromo-4-nitrophenol
This guide provides a comparative overview of analytical methodologies for the quantification of 2,6-Dibromo-4-nitrophenol, tailored for researchers, scientists, and professionals in drug development. The objective is to present a clear comparison of method performance based on synthesized data from a simulated inter-laboratory study, reflecting typical results from proficient laboratories. This allows for an informed selection of analytical techniques and provides standardized protocols for methodology validation.
Data Presentation: A Comparative Analysis
The following tables summarize the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound. The data represents a consensus from a simulated proficiency test across multiple laboratories.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance
| Parameter | Method A: HPLC-UV | Method B: HPLC-MS/MS |
| Linearity (r²) | >0.998 | >0.999 |
| Limit of Detection (LOD) | 5 µg/L | 0.05 µg/L |
| Limit of Quantification (LOQ) | 15 µg/L | 0.2 µg/L |
| Mean Recovery (%) | 96.5 | 102.1 |
| Precision (RSD %) | 7.8 | 4.2 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Method C: GC-MS (Scan) | Method D: GC-MS/MS |
| Linearity (r²) | >0.997 | >0.999 |
| Limit of Detection (LOD) | 1 µg/L | 0.1 µg/L |
| Limit of Quantification (LOQ) | 5 µg/L | 0.5 µg/L |
| Mean Recovery (%) | 94.2 | 99.8 |
| Precision (RSD %) | 9.5 | 5.1 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are foundational and may require optimization based on specific matrix effects and instrumentation.
Method A & B: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the analysis of this compound in solution-based matrices.
Sample Preparation:
-
A known volume of the sample is diluted with the mobile phase to fall within the calibration range.
-
For complex matrices, a solid-phase extraction (SPE) using a C18 cartridge may be necessary.
-
The sample is filtered through a 0.45 µm syringe filter prior to injection.
HPLC-UV Analysis (Method A):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A reverse phase (RP) HPLC method can be utilized with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid.[1] For Mass-Spec (MS) compatible applications, the phosphoric acid should be replaced with formic acid.[1] An isocratic elution with acetonitrile and water (70:30 v/v) containing 0.1% formic acid is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at the maximum absorbance wavelength for this compound.
HPLC-MS/MS Analysis (Method B):
-
Column and Mobile Phase: As described for HPLC-UV, ensuring MS-compatible solvents.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Transitions: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
Method C & D: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive method for the analysis of this compound, particularly in complex matrices. GC/MS using a low-resolution instrument in electron ionization mode is a method recommended by the EPA for similar compounds due to its selectivity and sensitivity.[2]
Sample Preparation:
-
Liquid-liquid extraction with a suitable solvent like dichloromethane or hexane is performed.
-
The organic extract is dried over anhydrous sodium sulfate.
-
The extract is concentrated to a small volume under a gentle stream of nitrogen.
-
Derivatization may be required to improve the volatility and chromatographic behavior of the analyte.
GC-MS Analysis (Method C & D):
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysixane capillary column is recommended.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Method C (Scan): Full scan mode from m/z 50-400.
-
Method D (MS/MS): Component-specific Multiple Reaction Monitoring (MRM) transitions for enhanced selectivity and sensitivity.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: A generalized workflow for the HPLC analysis of this compound.
Caption: A generalized workflow for the GC-MS analysis of this compound.
References
A Comparative Guide to Assessing the Purity of 2,6-Dibromo-4-nitrophenol by DSC and Other Alternatives
For researchers, scientists, and professionals engaged in drug development, the accurate determination of purity for chemical compounds is a cornerstone of quality control and experimental reproducibility. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with alternative methods for assessing the purity of 2,6-Dibromo-4-nitrophenol, a key intermediate in various synthetic processes. This comparison is supported by established analytical principles and highlights the critical considerations for method selection.
Comparison of Analytical Techniques for Purity Assessment
The choice of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the compound, the nature of potential impurities, and the desired level of accuracy and precision. Below is a comparative overview of DSC, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for the purity analysis of this compound.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Based on the Van't Hoff equation, which relates the melting point depression of a substance to its molar impurity concentration. | Separation of the main component from impurities based on their differential partitioning between a stationary phase and a liquid mobile phase. | Separation of the main component from volatile impurities based on their differential partitioning between a stationary phase and a gaseous mobile phase. |
| Typical Purity Range | 98.5-100 mol% (as per ASTM E928)[1][2][3] | Wide range, capable of detecting trace impurities. | Wide range, suitable for volatile and thermally stable impurities. |
| Sample Requirements | 1-3 mg of solid, crystalline material.[4] | Milligram to microgram quantities, sample must be soluble in the mobile phase. | Microgram to nanogram quantities, sample must be volatile or derivatized to be volatile. |
| Precision | Good, but can be affected by sample preparation and instrument parameters. | High precision and reproducibility are achievable with validated methods. | High precision and reproducibility are achievable with validated methods. |
| Analysis Time | Relatively fast, typically 30-60 minutes per sample. | Can range from a few minutes to over an hour, depending on the separation complexity. | Typically 15-45 minutes per sample. |
| Key Advantage | Provides a measure of absolute purity without the need for a reference standard of the main component. | High resolving power for a wide range of non-volatile and thermally labile impurities. | High sensitivity for volatile impurities. Many commercial suppliers of this compound cite GC for purity assay.[5][6] |
| Critical Limitation | The compound must melt without decomposition. Conflicting reports exist for this compound, with some sources indicating decomposition at its melting point, which would invalidate this method.[7] | Requires a reference standard for the main component for accurate quantification of purity. | The compound and its impurities must be thermally stable and volatile. Derivatization may be necessary for polar compounds like phenols. |
Experimental Protocols
Differential Scanning Calorimetry (DSC) Purity Analysis
Objective: To determine the absolute purity of a crystalline sample of this compound based on its melting behavior.
Important Pre-analysis Check: Due to conflicting reports on the thermal stability of this compound at its melting point, a preliminary thermal stability test (e.g., by Thermogravimetric Analysis - TGA) is highly recommended. If significant decomposition is observed at or near the melting temperature, the standard DSC purity analysis based on the Van't Hoff equation is not applicable. One study on various nitroaromatic compounds showed that the structurally similar 2,6-dinitrophenol melts and evaporates without decomposition, suggesting that a high-purity, stable crystalline form of this compound might be suitable for DSC analysis.[8] However, another source explicitly states that samples prepared by bromination decompose at the melting temperature.[7]
Methodology (based on ASTM E928):
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound into a clean, hermetically sealed aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.
-
DSC Analysis:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 100 °C).
-
Heat the sample at a slow, constant rate, typically between 0.5 and 2.0 °C/min, through its melting transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).
-
The purity is calculated by the instrument's software using the Van't Hoff equation, which analyzes the shape of the leading edge of the melting peak. The equation is:
ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">
where:Ts=T0−(R∗T02∗x)/(ΔHfus∗F)-
Ts is the sample temperature at a given point in the melting process.
-
T0 is the melting point of the pure substance.
-
R is the gas constant.
-
x is the mole fraction of the impurity.
-
ΔHfus is the heat of fusion of the pure substance.
-
F is the fraction of the sample melted at temperature Ts.
-
-
High-Performance Liquid Chromatography (HPLC) Purity Analysis
Objective: To separate and quantify impurities in a sample of this compound.
Methodology (General method for nitrophenols):
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV-Vis detector at a wavelength where this compound and potential impurities have significant absorbance (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject a known volume of the sample solution into the HPLC system.
-
Data Analysis: Identify and quantify the peaks in the chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks (Area % method). For more accurate quantification, a reference standard of this compound is required to create a calibration curve.
Gas Chromatography (GC) Purity Analysis
Objective: To separate and quantify volatile impurities in a sample of this compound.
Methodology (based on EPA Method 8041A for Phenols):
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane). Derivatization with a silylating agent may be necessary to improve the volatility and peak shape of the phenolic compound.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature program starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute all components.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Analysis: Inject a small volume of the prepared sample into the GC.
-
Data Analysis: The purity is determined by the area percent method, similar to HPLC. For identification of impurities, a Mass Spectrometer detector is highly beneficial.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for assessing the purity of this compound, with a critical decision point regarding its thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS for the Analysis of 2,6-Dibromo-4-nitrophenol
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 2,6-Dibromo-4-nitrophenol is critical. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose. We will delve into the experimental protocols and present supporting data to aid in selecting the most suitable method for your analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. This compound, with its polar phenolic group, is well-suited for reverse-phase HPLC analysis.
Experimental Protocol: HPLC-UV
A reverse-phase HPLC method with UV detection is a straightforward approach for the analysis of this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1 reverse-phase column.[1]
-
Mobile Phase: An isocratic mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30-40°C) for improved reproducibility.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, a derivatization step is essential to convert it into a more volatile and thermally stable form suitable for GC analysis.[2][3] Silylation is a common derivatization technique for phenolic compounds.[3]
Experimental Protocol: GC-MS with Silylation
-
Derivatization: The hydroxyl group of this compound is converted to a trimethylsilyl (TMS) ether.
-
Reagent: A silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) is commonly used.
-
Procedure: A dried sample of this compound is reconstituted in a suitable solvent (e.g., acetonitrile). The silylating reagent is added, and the mixture is heated (e.g., at 60-70°C for 30 minutes) to ensure complete derivatization.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase.
-
Injector: Splitless injection is typically used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation. For example, starting at a lower temperature and ramping up to a final temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity.
Performance Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance parameters for the analysis of this compound by both techniques. The quantitative data is estimated based on published results for structurally similar brominated and nitrophenolic compounds.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Sample Preparation | Simple dissolution and filtration | More complex, requires a derivatization step |
| Analysis Time | Typically longer per sample | Can be faster for simple mixtures |
| Linearity (R²) | Generally ≥ 0.999[4] | Generally ≥ 0.998[2] |
| Limit of Detection (LOD) | Estimated: 0.01 - 0.04 µg/mL[4] | Estimated: Lower, in the ng/mL range |
| Limit of Quantification (LOQ) | Estimated: 0.03 - 0.12 µg/mL[4] | Estimated: Lower, in the ng/mL range |
| Precision (%RSD) | Typically < 5%[4] | Typically < 10%[2] |
| Selectivity | Good, but can be affected by co-eluting compounds | Excellent, especially in SIM mode |
| Throughput | Higher due to simpler sample preparation | Lower due to the derivatization step |
| Cost | Generally lower instrumentation and running costs | Higher instrumentation and maintenance costs |
Experimental and Logical Workflows
To visualize the analytical processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis of this compound.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages.
-
HPLC-UV is a robust and straightforward method with simpler sample preparation, making it suitable for routine analysis and high-throughput screening. Its sensitivity is generally sufficient for many applications.
-
GC-MS offers superior sensitivity and selectivity, which is advantageous for trace-level analysis or in complex matrices where interferences are a concern. However, the requirement for derivatization adds a layer of complexity and time to the sample preparation process.
The ultimate choice of method will depend on the specific analytical requirements, including the desired level of sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. For applications demanding the highest sensitivity and specificity, GC-MS is the preferred method, provided the derivatization step can be incorporated into the workflow. For routine quantitative analysis where high sensitivity is not the primary concern, HPLC-UV offers a more practical and cost-effective solution.
References
spectroscopic comparison of 2,6-Dibromophenol isomers.
A Spectroscopic Comparison of 2,6-Dibromophenol and Its Isomers: A Guide for Researchers
For scientists and professionals engaged in drug development and chemical research, the precise identification of isomeric compounds is of paramount importance. Positional isomers can exhibit markedly different biological activities, toxicological profiles, and chemical reactivities. This guide provides an objective spectroscopic comparison of 2,6-dibromophenol and its isomers, offering supporting experimental data and detailed methodologies to aid in their differentiation.
Introduction to Dibromophenol Isomers
Dibromophenols are a class of halogenated aromatic compounds with the molecular formula C₆H₄Br₂O. The six positional isomers are distinguished by the arrangement of the two bromine atoms on the phenol ring. This structural variance leads to unique spectroscopic signatures for each isomer, which can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The following sections summarize the key spectroscopic data for 2,6-dibromophenol and its isomers. The data has been compiled from various spectral databases and literature sources.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atoms.
| Isomer | OH Signal (ppm) | Aromatic Signals (ppm) | Solvent |
| 2,3-Dibromophenol | ~5.0-6.0 | Three signals expected in the aromatic region | CDCl₃ |
| 2,4-Dibromophenol | 5.68 | 7.59 (d, J=2.5 Hz, 1H), 7.23 (dd, J=8.7, 2.5 Hz, 1H), 6.89 (d, J=8.7 Hz, 1H) | CDCl₃ |
| 2,5-Dibromophenol | ~5.0-6.0 | Three signals expected in the aromatic region | CDCl₃ |
| 2,6-Dibromophenol | 5.89 | 7.44 (d, J=8.0 Hz, 2H), 6.70 (t, J=8.0 Hz, 1H)[1] | CDCl₃ |
| 3,4-Dibromophenol | ~5.0-6.0 | Three signals expected in the aromatic region | CDCl₃ |
| 3,5-Dibromophenol | 5.34 | 7.15 (s, 1H), 6.88 (s, 2H) | CDCl₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents.
| Isomer | C-OH (ppm) | C-Br (ppm) | C-H (ppm) | Solvent |
| 2,3-Dibromophenol | Predicted ~150 | Predicted ~110-120 | Predicted ~115-135 | CDCl₃ |
| 2,4-Dibromophenol | 151.8 | 112.7, 110.1 | 134.5, 131.5, 117.0 | CDCl₃ |
| 2,5-Dibromophenol | Predicted ~152 | Predicted ~112-118 | Predicted ~118-138 | CDCl₃ |
| 2,6-Dibromophenol | 147.9 | 110.8 | 133.0, 129.5[2] | CDCl₃ |
| 3,4-Dibromophenol | Predicted ~153 | Predicted ~115-125 | Predicted ~115-135 | CDCl₃ |
| 3,5-Dibromophenol | 155.8 | 122.9 | 125.6, 116.8[3] | CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies. Key absorptions for dibromophenols include the O-H stretch, C-O stretch, and C-Br stretch.
| Isomer | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 2,3-Dibromophenol | ~3500-3200 (broad) | ~1300-1180 | ~850-550 | ~1600-1450 |
| 2,4-Dibromophenol | ~3440 (broad)[4] | ~1280, 1180 | ~670 | ~1580, 1470[4] |
| 2,5-Dibromophenol | ~3500-3200 (broad) | ~1300-1180 | ~850-550 | ~1600-1450 |
| 2,6-Dibromophenol | ~3470 (broad)[5] | ~1200 | ~780, 710 | ~1570, 1450[5] |
| 3,4-Dibromophenol | ~3500-3200 (broad) | ~1300-1180 | ~850-550 | ~1600-1450 |
| 3,5-Dibromophenol | ~3500 (broad)[6] | ~1300 | ~840 | ~1580, 1440[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4 in a ~1:2:1 ratio) for the molecular ion.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,3-Dibromophenol | 250, 252, 254[7] | 171/173 ([M-Br]⁺), 143/145 ([M-Br-CO]⁺), 92 ([M-2Br]⁺)[7] |
| 2,4-Dibromophenol | 250, 252, 254[8] | 171/173 ([M-Br]⁺), 143/145 ([M-Br-CO]⁺), 63 |
| 2,5-Dibromophenol | 250, 252, 254 | Predicted similar to other isomers |
| 2,6-Dibromophenol | 250, 252, 254[5] | 171/173 ([M-Br]⁺), 63 |
| 3,4-Dibromophenol | 250, 252, 254 | Predicted similar to other isomers |
| 3,5-Dibromophenol | 250, 252, 254 | Predicted similar to other isomers |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is related to the electronic transitions within the molecule.
| Isomer | λmax (nm) | Solvent |
| 2,3-Dibromophenol | ~280 | Methanol or Acetonitrile |
| 2,4-Dibromophenol | 284, 292 | Ethanol |
| 2,5-Dibromophenol | Not readily available | - |
| 2,6-Dibromophenol | 286[1] | Ethanol |
| 3,4-Dibromophenol | Not readily available | - |
| 3,5-Dibromophenol | Not readily available | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the dibromophenol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-64 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place in an appropriate IR cell.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Gas Chromatography (GC) is commonly used for sample introduction.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be to hold at 50-70°C for 1-2 minutes, then ramp at 10-20°C/min to 250-280°C.
-
-
Instrumentation: A mass spectrometer, often a quadrupole or ion trap, coupled to a GC system.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Acquisition: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the dibromophenol isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Record the spectrum over a range of approximately 200-400 nm.
-
Use the pure solvent as a reference to obtain the baseline.
-
Experimental Workflow
The logical progression for the spectroscopic analysis and comparison of dibromophenol isomers is outlined in the following diagram.
Caption: Workflow for the spectroscopic comparison of dibromophenol isomers.
References
- 1. 2,6-Dibromophenol(608-33-3) 1H NMR [m.chemicalbook.com]
- 2. 2,6-Dibromophenol(608-33-3) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2,4-Dibromophenol(615-58-7) IR Spectrum [m.chemicalbook.com]
- 5. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dibromophenol | C6H4Br2O | CID 12280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Bromination of p-Nitrophenol
For Researchers, Scientists, and Drug Development Professionals
The bromination of p-nitrophenol is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The regioselective introduction of bromine atoms onto the p-nitrophenol scaffold allows for further functionalization, making the choice of brominating agent a key consideration in process development. This guide provides a comprehensive comparison of alternative reagents to traditional molecular bromine, focusing on performance, safety, and experimental protocols to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Brominating Reagents
The selection of a brominating agent for p-nitrophenol significantly impacts product distribution (mono- vs. di-bromination), reaction efficiency, and safety. Below is a summary of quantitative data for various reagents.
| Reagent/System | Product(s) | Yield (%) | Solvent | Temperature | Time | Key Features & Limitations |
| Molecular Bromine (Br₂) / Acetic Acid | 2,6-Dibromo-4-nitrophenol | 96-98% | Glacial Acetic Acid | Room Temp. then 85°C | 3.5 hours | High yield for dibromination, but hazardous (toxic, corrosive).[1] |
| KBr / KBrO₃ / H₂SO₄ | 2-Bromo-4-nitrophenol | 82% | Water | Room Temp. | 20 min | Green, rapid monobromination, avoids handling of liquid bromine. |
| N-Bromosuccinimide (NBS) / p-TsOH | 2-Bromo-4-nitrophenol | >86% | Methanol | Room Temp. | 25 min | High yield and selectivity for monobromination, milder than Br₂.[2] |
| N-Bromosuccinimide (NBS) (Solid State) | This compound | Quantitative | Solvent-free | Room Temp. | Minutes | Exclusive dibromination, rapid, solvent-free, but may require specific solid-state conditions.[3][4] |
| ZnAl–BrO₃⁻–LDHs / KBr | 2-Bromo-4-nitrophenol | 51% | Acetic Acid / Water | 50°C | - | Mild conditions, but moderate yield for p-nitrophenol compared to other substrates.[5][6] |
| Pyridinium Bromochromate (PBC) | This compound | Good | - | - | - | Efficient for dibromination with a 2:1 reagent to substrate ratio.[1][7] |
Logical Workflow for Reagent Selection
The choice of a suitable brominating agent depends on the desired product (mono- vs. di-brominated) and other experimental constraints such as safety and environmental impact. The following diagram illustrates a logical workflow for selecting an appropriate reagent.
Caption: Decision tree for selecting a brominating agent for p-nitrophenol.
Experimental Protocols
Dibromination with Molecular Bromine in Acetic Acid
This protocol is adapted from Organic Syntheses and provides a high yield of this compound.[1]
Materials:
-
p-Nitrophenol (278 g, 2 moles)
-
Glacial acetic acid (1530 mL)
-
Bromine (750 g, 4.7 moles)
-
Water
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve p-nitrophenol in 830 mL of glacial acetic acid.
-
At room temperature, add a solution of bromine in 700 mL of glacial acetic acid dropwise with stirring over 3 hours.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Warm the mixture on a steam bath to about 85°C for 1 hour to remove excess bromine.
-
Pass a stream of air through the mixture to remove the last traces of bromine.
-
Add 1.1 L of cold water and stir until the mixture is cool. Let it stand overnight in an ice bath.
-
Collect the pale yellow crystalline product by filtration, wash with 50% aqueous acetic acid, and then thoroughly with water.
-
Dry the product in an oven at 40–60°C. The expected yield is 570–583 g (96–98%).
Monobromination with KBr/KBrO₃
This method offers a greener and rapid synthesis of 2-bromo-4-nitrophenol.
Materials:
-
p-Nitrophenol
-
Potassium bromide (KBr)
-
Potassium bromate (KBrO₃)
-
Sulfuric acid (dilute)
-
Water
Procedure:
-
Dissolve p-nitrophenol in water.
-
Add a stoichiometric amount of a freshly prepared aqueous solution of potassium bromide and potassium bromate.
-
Acidify the reaction mixture with dilute sulfuric acid.
-
Stir the reaction at room temperature for 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, extract the product with a suitable organic solvent.
-
Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-bromo-4-nitrophenol (82% yield).
Selective Monobromination with N-Bromosuccinimide (NBS)
This protocol provides high selectivity for the ortho-monobromination of p-nitrophenol.[2]
Materials:
-
p-Nitrophenol (1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)
-
N-Bromosuccinimide (NBS) (1 mmol)
-
ACS-grade Methanol
Procedure:
-
In a round-bottom flask, dissolve p-nitrophenol and p-TsOH in a minimal amount of ACS-grade methanol.
-
Prepare a 0.1 M solution of NBS in methanol.
-
Over 20 minutes, add the NBS solution dropwise to the stirred solution of p-nitrophenol and p-TsOH at room temperature.
-
After the addition is complete, continue stirring for an additional 5 minutes.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-bromo-4-nitrophenol (expected yield >86%).
Safety and Handling Considerations
-
Molecular Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready for quenching spills.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes. It can be a source of bromine radicals, especially in the presence of light or radical initiators.
-
Potassium Bromate (KBrO₃): A strong oxidizing agent. Keep away from combustible materials. It is also a suspected carcinogen.
-
Pyridinium Tribromide and Pyridinium Bromochromate: These are solid, stable alternatives to liquid bromine but should still be handled with care as they can release bromine.[4] Pyridinium bromochromate contains chromium(VI), which is a known carcinogen.[8][9] Always handle these reagents in a fume hood with appropriate PPE.
This comparative guide provides researchers with the necessary data and protocols to make an informed decision on the most suitable brominating agent for their synthesis of brominated p-nitrophenols, balancing the need for high yield and selectivity with important safety and environmental considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 4. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 5. cram.com [cram.com]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 9. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
A Comparative Analysis of the Biocidal Efficacy of 2,6-Dibromo-4-nitrophenol and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Biocidal Performance with Supporting Experimental Data.
This guide provides a comparative overview of the biocidal efficacy of 2,6-Dibromo-4-nitrophenol against other selected phenolic compounds. The information is curated from various scientific sources to aid researchers and professionals in the fields of microbiology, drug development, and material science in understanding the relative antimicrobial performance of these compounds. While direct comparative studies are limited, this document synthesizes available data to offer a comprehensive perspective.
Data Summary: Minimum Inhibitory Concentrations (MIC)
The biocidal efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound and other phenols against common bacterial strains. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental methodologies.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | General Biocide | Used in water treatment and pesticides; specific MIC data not widely available in comparative studies. | [1] |
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | Not specified, but showed "good activity" | [2] |
| 3-bromo-2,6-dihydroxyacetophenone | Methicillin-resistant S. aureus (MRSA) | Good activity | [2] |
| bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Staphylococcus epidermidis | 35 | [2] |
| bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Staphylococcus aureus | 70-140 | [2] |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl) pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 | [2] |
| Thymol | Staphylococcus aureus | 7 | [3] |
| Thymol | Bacillus cereus | 7 | [3] |
| Thymol | Escherichia coli | 7 | [3] |
| Thymol | Salmonella Typhimurium | 3 | [3] |
| Carvacrol | Staphylococcus aureus | 15 | [3] |
| Carvacrol | Bacillus cereus | 30 | [3] |
| Carvacrol | Escherichia coli | 30 | [3] |
| Carvacrol | Salmonella Typhimurium | 15 | [3] |
| Ampicillin (Reference Antibiotic) | Staphylococcus aureus | 10 | [2] |
| Tetracycline (Reference Antibiotic) | Staphylococcus aureus | 30 | [4] |
| Tetracycline (Reference Antibiotic) | Pseudomonas aeruginosa | 70 | [4] |
| Tobramycin (Reference Antibiotic) | Staphylococcus aureus | 25 | [4] |
| Tobramycin (Reference Antibiotic) | Pseudomonas aeruginosa | 15 | [4] |
Experimental Protocols for Evaluating Biocidal Efficacy
Several standardized methods are employed to evaluate the biocidal efficacy of chemical compounds. These protocols are designed to provide reproducible and comparable results.
Phenol Coefficient Method
This historical method compares the bactericidal activity of a disinfectant to that of phenol against specific microorganisms, typically Staphylococcus aureus and Salmonella enterica serovar Typhi.[5][6]
-
Procedure:
-
Prepare a series of dilutions for both the test compound and phenol.
-
Inoculate each dilution with a standardized culture of the test organism.
-
After a specific contact time (e.g., 7.5 minutes), a sample from each dilution is transferred to a sterile growth medium.[5]
-
The plates are incubated, and the highest dilution of the test compound that kills the bacteria is compared to the highest dilution of phenol that produces the same result.
-
The phenol coefficient is calculated by dividing the dilution of the test disinfectant by the dilution of phenol.[7] A coefficient greater than 1.0 indicates that the disinfectant is more effective than phenol.[5]
-
Use-Dilution Test
This method assesses the effectiveness of a disinfectant on a hard, non-porous surface.[5]
-
Procedure:
-
Stainless steel cylinders are contaminated with a standardized bacterial culture and dried.
-
The contaminated cylinders are then immersed in specific dilutions of the disinfectant for a set period.
-
After exposure, the cylinders are transferred to a sterile broth medium to neutralize the disinfectant.
-
The broth is incubated to observe for any bacterial growth.
-
The effectiveness of the disinfectant is determined by the number of tubes showing no growth.
-
Suspension Test
In a suspension test, the test microorganism is directly exposed to the disinfectant in a liquid medium.[8]
-
Procedure:
-
A standardized suspension of the test microorganism is prepared.
-
A specific volume of the microbial suspension is added to a prepared dilution of the disinfectant.
-
After a predetermined contact time, an aliquot of the mixture is transferred to a neutralizing broth.
-
The number of surviving microorganisms is determined by plating and colony counting.
-
The log reduction in the microbial count is calculated to determine the biocidal efficacy.[8]
-
Visualizing Experimental Workflows and Logical Relationships
To better understand the processes involved in evaluating biocidal efficacy, the following diagrams illustrate a typical experimental workflow and the logic behind the phenol coefficient.
References
- 1. 9.2 Testing the Effectiveness of Antiseptics and Disinfectants – Allied Health Microbiology [open.oregonstate.education]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. (PDF) The Phenol Coefficient Method of Testing Disinfectants (1913) | Joseph W. England | 2 Citations [scispace.com]
- 7. pharmastate.academy [pharmastate.academy]
- 8. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to the Synthesis of 2,6-Dibromo-4-nitrophenol for Researchers and Drug Development Professionals
An in-depth analysis of three synthetic pathways to 2,6-dibromo-4-nitrophenol reveals that the direct bromination of p-nitrophenol is the most cost-effective and efficient method, boasting high yields and utilizing readily available, less expensive starting materials. This guide provides a comprehensive cost-benefit analysis of this and two alternative routes—nitration of 2,6-dibromophenol and a Sandmeyer reaction—offering detailed experimental protocols, cost comparisons, and safety and environmental considerations to inform strategic decisions in chemical synthesis and drug development.
For researchers and professionals in the pharmaceutical and chemical industries, the efficient synthesis of substituted phenols is a critical aspect of developing new therapeutic agents and other valuable compounds. This compound is a key intermediate in the synthesis of various biologically active molecules. The selection of a synthetic route is a crucial decision that impacts not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process. This guide presents a comparative analysis of three distinct synthetic routes to this compound to aid in the selection of the most appropriate method based on specific laboratory or industrial needs.
Executive Summary of the Synthesis Routes
Three primary synthetic routes for this compound are evaluated:
-
Route 1: Direct Bromination of p-Nitrophenol: This is a straightforward electrophilic aromatic substitution reaction.
-
Route 2: Nitration of 2,6-Dibromophenol: This route involves the nitration of a pre-brominated phenol.
-
Route 3: Sandmeyer Reaction of 2,6-Dibromo-4-aminophenol: This multi-step process begins with an amino-substituted phenol, which is then converted to the target compound.
The analysis demonstrates that Route 1, the direct bromination of p-nitrophenol, is the most advantageous due to its high reported yield, lower cost of starting materials, and simpler procedure.
Comparative Data Analysis
The following table summarizes the key quantitative data for each synthetic route, providing a clear comparison of their efficiency and cost-effectiveness.
| Parameter | Route 1: Direct Bromination of p-Nitrophenol | Route 2: Nitration of 2,6-Dibromophenol | Route 3: Sandmeyer Reaction of 2,6-Dibromo-4-aminophenol |
| Starting Material | p-Nitrophenol | 2,6-Dibromophenol | 2,6-Dibromo-4-aminophenol |
| Key Reagents | Bromine, Glacial Acetic Acid | Nitric Acid, Sulfuric Acid | Sodium Nitrite, Copper(I) Bromide, Sulfuric Acid |
| Reported Yield | 96-98%[1] | Estimated 88-91% (based on a similar reaction) | Not specifically reported for this product |
| Purity | Sufficient for most purposes without recrystallization[1] | Requires purification | Requires purification |
| Reaction Time | ~4.5 hours | Not specified | Not specified |
| Reaction Temperature | Room temperature, then 85°C | 20-60°C (estimated) | 0°C, then 75°C (estimated) |
| Estimated Cost of Starting Material per kg of Product | ~$100 - $150 | ~$250 - $350 | >$500 (cost of starting material is high) |
| Safety Hazards | Bromine is highly corrosive and toxic.[2] | Nitric and sulfuric acids are highly corrosive.[1] | Nitrosylsulfuric acid is highly corrosive and water-reactive.[2][3][4][5] |
| Environmental Impact | Generation of hydrogen bromide gas. | Generation of acidic waste. | Generation of copper-containing waste and nitrogen oxides. |
Experimental Protocols
Route 1: Direct Bromination of p-Nitrophenol
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
p-Nitrophenol
-
Bromine
-
Glacial Acetic Acid
-
Water
Procedure:
-
In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve 278 g (2 moles) of p-nitrophenol in 830 cc of glacial acetic acid.[1]
-
Over a period of three hours, add a solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid to the stirred solution at room temperature.[1]
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Warm the reaction mixture on a steam bath to approximately 85°C for one hour to expel excess bromine.[1]
-
Pass a stream of air through the mixture to remove the last traces of bromine.
-
Add 1.1 liters of cold water to the mixture and stir until cool. Allow the mixture to stand overnight in an ice bath.[1]
-
Collect the pale yellow crystalline product by filtration on a Büchner funnel.
-
Wash the product first with 500 cc of 50% aqueous acetic acid and then thoroughly with water.[1]
-
Dry the product in an oven at 40-60°C. The expected yield is 570-583 g (96-98%).[1]
Route 2: Nitration of 2,6-Dibromophenol (Projected Protocol)
Materials:
-
2,6-Dibromophenol
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
In a flask, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 2,6-dibromophenol to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Route 3: Sandmeyer Reaction of 2,6-Dibromo-4-aminophenol (Projected Protocol)
A specific protocol for the conversion of 2,6-dibromo-4-aminophenol to this compound via a Sandmeyer reaction is not well-documented. The following is a general procedure based on known Sandmeyer reactions.
Materials:
-
2,6-Dibromo-4-aminophenol
-
Sulfuric Acid
-
Sodium Nitrite
-
Copper(I) Bromide
-
Hydrobromic Acid
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 2,6-dibromo-4-aminophenol in a solution of sulfuric acid and water.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature at 0°C.
-
Stir the mixture for 30 minutes at 0°C to form the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 75°C for one hour, during which nitrogen gas will evolve.
-
-
Work-up:
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Visualization of the Cost-Benefit Analysis Workflow
The following diagram illustrates the logical flow of the cost-benefit analysis for selecting a synthesis route.
Caption: Workflow for cost-benefit analysis of synthesis routes.
Conclusion
Based on the available data, the direct bromination of p-nitrophenol (Route 1) is the most recommended method for the synthesis of this compound. Its high yield, coupled with the low cost of starting materials and a straightforward procedure, makes it a highly efficient and economical choice for both laboratory and industrial applications. While the other routes are chemically feasible, they present significant drawbacks in terms of cost, complexity, and, in the case of the Sandmeyer reaction, the generation of hazardous waste. For researchers and drug development professionals, the adoption of the direct bromination route can lead to significant time and cost savings while ensuring a high-quality product.
References
Comparative Guide to Cross-Reactivity of 2,6-Dibromo-4-nitrophenol in Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2,6-Dibromo-4-nitrophenol in immunoassays and contrasts its detection with alternative analytical methods. Due to a lack of direct experimental data on the cross-reactivity of this compound, this guide leverages data from structurally similar compounds, such as other halogenated nitrophenols, to provide a predictive assessment.
Immunoassay Cross-Reactivity Profile
Immunoassays, particularly competitive Enzyme-Linked Immunosorbent Assays (ELISAs), are common for the detection of small molecules like nitrophenols. The specificity of these assays is paramount, and cross-reactivity with structurally related compounds is a critical consideration.
Based on studies of ELISAs developed for 4-nitrophenol and other halogenated phenols, it is anticipated that an immunoassay targeting 4-nitrophenol would exhibit significant cross-reactivity with this compound. The presence of the nitro group and the phenol backbone are key antigenic determinants. The bromine substituents at the 2 and 6 positions would likely influence the degree of cross-reactivity.
Table 1: Predicted Cross-Reactivity of a Hypothetical 4-Nitrophenol-Based Competitive ELISA
| Compound | Structure | Predicted IC50 (nM) | Predicted Cross-Reactivity (%) | Rationale for Inclusion |
| 4-Nitrophenol | 10 | 100 | Target Analyte | |
| This compound | 25 - 75 | 13 - 40 | Steric hindrance from bromine atoms may reduce antibody binding. | |
| 2-Chloro-4-nitrophenol | 15 - 45 | 22 - 67 | Single halogen substitution has a moderate impact on cross-reactivity. | |
| 3-Methyl-4-nitrophenol | 20 - 60 | 17 - 50 | The methyl group can influence antibody recognition. | |
| 2,4-Dinitrophenol | > 1000 | < 1 | The position and number of nitro groups are critical for specificity. | |
| Phenol | > 10000 | < 0.1 | The nitro group is a key part of the epitope. |
Note: The IC50 and Cross-Reactivity values for compounds other than 4-Nitrophenol are predictive and should be confirmed by experimental data.
Comparison with Alternative Analytical Methods
For definitive quantification and to avoid the ambiguity of cross-reactivity, chromatographic methods are the preferred alternative.
Table 2: Comparison of Analytical Methods for Phenolic Compounds
| Parameter | Competitive ELISA | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Antigen-antibody binding | Differential partitioning between mobile and stationary phases | Separation by boiling point and fragmentation pattern analysis |
| Specificity | Moderate to high; susceptible to cross-reactivity | High | Very High |
| Sensitivity | High (ng/mL to pg/mL) | Moderate to High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Sample Preparation | Minimal to moderate | Moderate (extraction, filtration) | Extensive (extraction, derivatization may be required) |
| Confirmation | Screening tool | Quantitative | Confirmatory and quantitative |
Experimental Protocols
Competitive ELISA for Small Molecules (General Protocol)
This protocol is a representative example for determining the concentration of a small molecule like a nitrophenol.
-
Coating: A microtiter plate is coated with a protein-hapten conjugate (e.g., 4-nitrophenol-BSA).
-
Incubation: The plate is incubated to allow the conjugate to adsorb to the well surface, and then washed.
-
Blocking: A blocking buffer (e.g., BSA solution) is added to prevent non-specific binding.
-
Competition: A mixture of the sample (containing the unknown amount of this compound) and a fixed concentration of a specific primary antibody is added to the wells. The free analyte and the coated analyte compete for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and analyte.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the analyte is inversely proportional to the color intensity.
-
Calculation: A standard curve is generated using known concentrations of the target analyte to determine the concentration in the samples.
HPLC Method for Phenolic Compounds (General Protocol)
-
Sample Preparation: The sample is extracted with a suitable organic solvent (e.g., acetonitrile or methanol) and filtered.
-
Chromatographic System: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Injection: A defined volume of the prepared sample is injected into the HPLC system.
-
Separation: The components of the sample are separated based on their affinity for the stationary and mobile phases.
-
Detection: A UV-Vis detector set at a wavelength appropriate for nitrophenols (e.g., ~315 nm) is used for detection and quantification.
-
Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.
Visualizations
Experimental Workflow: Competitive ELISA
Caption: Workflow of a competitive ELISA for small molecule detection.
Signaling Pathway: Potential Involvement of Aryl Hydrocarbon Receptor (AhR)
Nitrophenols have been suggested to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is involved in cellular responses to environmental contaminants.
Caption: Postulated activation of the AhR signaling pathway by this compound.
A Comparative Guide to HPLC Columns for the Separation of 2,6-Dibromo-4-nitrophenol
For researchers, scientists, and professionals in drug development, achieving optimal separation of compounds is paramount. This guide provides a comparative analysis of the performance of different High-Performance Liquid Chromatography (HPLC) columns for the separation of 2,6-Dibromo-4-nitrophenol, a substituted aromatic compound of interest in various chemical and pharmaceutical applications.
The selection of an appropriate HPLC column is critical for obtaining accurate and reproducible results. The primary separation mechanism in reversed-phase HPLC, the most common mode for a moderately polar to nonpolar compound like this compound, is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[1] This guide focuses on a comparison between a specialized reversed-phase column, a standard C18 column, and a Phenyl-Hexyl column, drawing on available data for the target analyte and closely related compounds.
Performance Comparison of HPLC Columns
The following table summarizes the key performance parameters of different HPLC columns for the separation of this compound and analogous compounds. Due to the limited availability of direct comparative studies for this compound across a range of columns, performance characteristics for C18 and Phenyl-Hexyl columns are inferred from studies on structurally similar nitrophenols and nitroaromatic compounds.
| Column Type | Stationary Phase Chemistry | Particle Size (µm) | Typical Mobile Phase | Key Performance Characteristics | Ideal For |
| Newcrom R1 | Reverse-phase with low silanol activity | 3 (for UPLC) | Acetonitrile, Water, and an acid (e.g., Phosphoric or Formic Acid)[2] | Directly Analyzed: Provides a scalable method for this compound.[2] The low silanol activity can lead to improved peak shape for polar analytes. | Researchers requiring a validated starting method specifically for this compound. |
| Standard C18 | Octadecylsilane bonded to silica | 5 | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., TFA)[1] | Inferred Performance: Good retention for hydrophobic compounds.[3] The separation of a similar compound, 4-Bromo-2,3-dimethyl-6-nitrophenol, is effectively achieved on a C18 column.[1] | General-purpose reversed-phase separations and as a starting point for method development. |
| Phenyl-Hexyl | Phenyl-Hexyl groups bonded to silica | 5 | Acetonitrile/Water or Methanol/Water with a buffer (e.g., Potassium Phosphate)[4] | Inferred Performance: Offers alternative selectivity, particularly for aromatic and nitro-aromatic compounds, due to π-π interactions.[5][6] Can provide increased retention and different elution orders compared to C18 columns.[7] | Separating aromatic compounds that are poorly resolved on C18 columns and for methods requiring orthogonal selectivity. |
Experimental Protocols
Detailed methodologies for the separation of this compound and related compounds on the discussed HPLC columns are provided below.
Method 1: Newcrom R1 Column
This method is based on the application note for the direct analysis of this compound.[2]
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]
-
Detection: UV-Vis (wavelength not specified, typically determined by the absorbance maximum of the analyte).
-
Note: The specific gradient or isocratic conditions, flow rate, and column dimensions were not provided in the available literature but can be requested from the manufacturer.[8]
Method 2: C18 Column (Based on a Structurally Similar Compound)
This protocol is adapted from the purification of 4-Bromo-2,3-dimethyl-6-nitrophenol and is expected to be a good starting point for this compound.[1]
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical starting gradient would be from a low to a high percentage of Mobile Phase B over a set time to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method 3: Phenyl-Hexyl Column (Based on Nitroaromatic Compound Separation)
This method is based on a comparative study of nitroaromatic separations on a Phenyl-Hexyl column.[5]
-
Column: Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5.[4]
-
Mobile Phase B: Acetonitrile or Methanol. Methanol is often preferred for enhancing π-π interactions on phenyl phases.[4]
-
Gradient: A gradient from a lower to a higher percentage of the organic modifier (Mobile Phase B) is typically employed.
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 22 °C.
-
Detection: UV @ 254 nm.
Logical Workflow for HPLC Column Selection
The selection of an appropriate HPLC column is a logical process that involves considering the analyte's properties and the desired separation outcome. The following diagram illustrates a typical workflow for selecting an HPLC column for the separation of a compound like this compound.
Caption: Workflow for HPLC column selection for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 8. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
comparative study of the degradation kinetics of brominated nitrophenols
For researchers, scientists, and drug development professionals, understanding the environmental fate and degradation kinetics of brominated nitrophenols is critical. These compounds, often emerging as disinfection byproducts or intermediates in industrial synthesis, pose environmental concerns due to their potential toxicity and persistence. This guide provides a comparative overview of the degradation kinetics of brominated nitrophenols, focusing on available experimental data and outlining the primary degradation pathways.
This analysis centers on the biodegradation of 2,6-dibromo-4-nitrophenol (2,6-DBNP) as a case study, supplemented by data on related brominated and nitrated phenols to provide a broader comparative context. The degradation of these compounds is primarily achieved through microbial action, advanced oxidation processes (AOPs), and photocatalysis.
Comparative Degradation Kinetics
The degradation kinetics of brominated nitrophenols are influenced by the specific compound, the degradation method employed, and the experimental conditions. The following table summarizes key kinetic parameters from studies on the biodegradation of this compound and photocatalytic degradation of related compounds.
| Compound | Degradation Method | Organism/Catalyst | Kinetic Model | Key Kinetic Parameters | Source |
| This compound (2,6-DBNP) | Biodegradation | Cupriavidus sp. strain CNP-8 | Haldane Inhibition | µmax = 0.096 h⁻¹Ks = 0.05 mMKi = 0.31 mM | [1] |
| 4-Nitrophenol (4-NP) | Photocatalysis | C,N-TiO₂ | First-Order | k = 4.87 x 10⁻³ min⁻¹ | [2] |
| 4-Nitrophenol (4-NP) | Photocatalysis | Anatase-TiO₂ (A-TiO₂) | First-Order | k = 2.53 x 10⁻³ min⁻¹ | [2] |
Note: A direct comparative study of the degradation kinetics of various brominated nitrophenols was not available in the reviewed literature. The data presented for 4-nitrophenol is included to provide a baseline for a common nitrophenol.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of degradation studies. Below are summaries of experimental protocols for the biodegradation and photocatalytic degradation of nitrophenols.
Biodegradation of this compound
The biodegradation of 2,6-DBNP was investigated using Cupriavidus sp. strain CNP-8, which utilizes the compound as a sole source of carbon, nitrogen, and energy.[1]
-
Cultivation: The bacterial strain was cultured in a mineral salts medium (MSM) supplemented with 2,6-DBNP at varying concentrations.
-
Kinetic Analysis: The degradation kinetics were determined by monitoring the decrease in 2,6-DBNP concentration over time using high-performance liquid chromatography (HPLC). The growth of the bacterial culture was monitored by measuring the optical density at 600 nm (OD₆₀₀).
-
Data Modeling: The experimental data for substrate degradation and microbial growth were fitted to the Haldane inhibition model to determine the maximum specific growth rate (µmax), the half-saturation constant (Ks), and the inhibition constant (Ki).[1]
Photocatalytic Degradation of 4-Nitrophenol
The photocatalytic degradation of 4-nitrophenol was studied using a photoreactor with a simulated sunlight source.[2]
-
Catalyst Preparation: Carbon and nitrogen co-doped TiO₂ (C,N-TiO₂) and commercial anatase-TiO₂ (A-TiO₂) were used as photocatalysts.
-
Reaction Setup: A solution of 4-nitrophenol was placed in glass tubes within the photoreactor. The photocatalyst was added, and the mixture was kept in the dark for a period to reach adsorption-desorption equilibrium.
-
Degradation Monitoring: The concentration of 4-nitrophenol was measured at different time intervals during irradiation using a UV-Vis spectrophotometer and HPLC.
-
Kinetic Analysis: The degradation rate was modeled using a pseudo-first-order kinetic model.[2]
Degradation Pathways and Mechanisms
The degradation of brominated nitrophenols involves several key steps, including denitration, debromination, and aromatic ring cleavage. The specific pathway is dependent on the degradation method and the microbial or catalytic system involved.
Biodegradation Pathway of this compound
The biodegradation of 2,6-DBNP by Cupriavidus sp. strain CNP-8 proceeds through a sequential denitration and debromination process.[1]
References
- 1. Biodegradation of this compound by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
